CAY10397
描述
Structure
3D Structure
属性
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CAY10397
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10397 is a selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By blocking the primary pathway for prostaglandin degradation, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, such as prostaglandin E2 (PGE2). This mechanism holds significant therapeutic potential in various physiological and pathological processes, including tissue regeneration and the modulation of inflammatory responses. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Prostaglandins are a class of lipid compounds that exert potent, hormone-like effects in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The biological activity of prostaglandins is tightly regulated, not only through their synthesis but also through their rapid catabolism. The key enzyme responsible for the inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of this critical enzyme.
Core Mechanism of Action: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase
The primary mechanism of action of this compound is the selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. 15-PGDH is an NAD+-dependent enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive[1]. By inhibiting 15-PGDH, this compound prevents the degradation of prostaglandins, leading to an increase in their local concentrations and an extended duration of their signaling effects.
Biochemical Pathway of Prostaglandin Degradation
The degradation of prostaglandins is a critical step in regulating their biological activity. The process is initiated by 15-PGDH, which is the rate-limiting step in prostaglandin catabolism.
Quantitative Data
The inhibitory potency of this compound against 15-PGDH has been quantified in biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.
| Compound | Target | IC50 Value | Source Organism of Enzyme | Reference |
| This compound | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | ~10 µM | Not Specified | --INVALID-LINK--[1] |
Downstream Effects: Modulation of Endothelial Cell Proliferation
One of the significant downstream consequences of 15-PGDH inhibition by this compound is the modulation of endothelial cell proliferation. This effect is mediated through the alteration of the metabolic profile of certain bioactive lipids. Specifically, this compound has been shown to inhibit the 15-PGDH-mediated formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE), a metabolite that has been demonstrated to suppress endothelial cell proliferation.
Signaling Pathway
The inhibition of 15-PGDH by this compound leads to a decrease in the production of 15-oxo-ETE. Since 15-oxo-ETE is an inhibitor of endothelial cell proliferation, a reduction in its levels can lead to an increase in the proliferation of these cells.
Experimental Protocols
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against 15-PGDH. The assay measures the enzymatic conversion of a prostaglandin substrate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence.
Materials:
-
Recombinant 15-PGDH enzyme
-
This compound or other test inhibitors
-
Prostaglandin substrate (e.g., PGE2)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, NAD+, and the this compound dilutions to the appropriate wells.
-
Add the 15-PGDH enzyme to all wells except for the negative control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the prostaglandin substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Record the fluorescence at regular intervals for a set period (e.g., every minute for 10-20 minutes).
-
Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Endothelial Cell Proliferation Assay
This protocol describes a general method to assess the effect of this compound on endothelial cell proliferation. This can be achieved by various methods, including direct cell counting, or more commonly, using colorimetric or fluorometric assays that measure metabolic activity or DNA synthesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
This compound
-
A proliferation-inducing agent (e.g., 15(S)-HETE)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU)
-
96-well clear tissue culture plate
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for a specified time (e.g., 4 hours).
-
Add the proliferation-inducing agent (e.g., 15(S)-HETE) to the wells. Include control wells with no this compound and/or no inducing agent.
-
Incubate the cells for a period appropriate for proliferation (e.g., 24-72 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the control and plot it against the concentration of this compound to determine its effect.
Conclusion
This compound serves as a potent and selective tool for the study of prostaglandin biology and a promising lead compound for therapeutic development. Its well-defined mechanism of action, centered on the inhibition of 15-hydroxyprostaglandin dehydrogenase, allows for the targeted modulation of prostaglandin signaling. The downstream effects on cellular processes such as endothelial cell proliferation highlight the intricate role of prostaglandin metabolism in tissue homeostasis and pathology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the scientific and clinical potential of this compound and other 15-PGDH inhibitors.
References
CAY10397: A Technical Guide to a Selective 15-Hydroxyprostaglandin Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, potent lipid signaling molecules involved in a myriad of physiological and pathological processes. By inhibiting this enzyme, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, making it a valuable tool for research in areas such as inflammation, tissue regeneration, and cancer biology.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid | [1] |
| Alternative Names | CK47A | [1] |
| CAS Number | 78028-01-0 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O₅ | [1] |
| Molecular Weight | 328.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
Quantitative Inhibitory Data
This compound is a potent and selective inhibitor of 15-PGDH. The following table summarizes the available quantitative data on its inhibitory activity.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC₅₀ | ~10 µM | Not Specified | Prostaglandin E₂ (presumed) | [1] |
| IC₅₀ (vs. 15-oxo-ETE formation from AA) | 17.3 µM | Macrophage-derived 15-PGDH | Arachidonic Acid (AA) | [2] |
| IC₅₀ (vs. 15-oxo-ETE formation from 15(S)-HETE) | 13.2 µM | Macrophage-derived 15-PGDH | 15(S)-HETE | [2] |
Mechanism of Action: Prolonging Prostaglandin Signaling
15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity. This compound, by inhibiting 15-PGDH, prevents this degradation, leading to an accumulation of active prostaglandins, most notably Prostaglandin E₂ (PGE₂).[1] This elevation in local PGE₂ levels enhances its signaling through its cognate receptors (EP1-4), triggering a variety of downstream cellular responses.
References
Understanding the chemical structure and properties of CAY10397.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound, also known as CK47A, is a small molecule with the systematic name 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid.[1][2][3] Its chemical structure is characterized by an azobenzene core linking a substituted phenol with an ethoxycarbonyl group.
| Identifier | Value | Source |
| Systematic Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid | [1][2][3] |
| Synonyms | CK47A | [1][2][3] |
| CAS Number | 78028-01-0 | [1][2][3] |
| Molecular Formula | C17H16N2O5 | [1][2][3] |
| SMILES | OC1=C(CC(O)=O)C=C(N=NC2=CC=C(C(OCC)=O)C=C2)C=C1 | [1] |
| InChI | InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | [1] |
| InChIKey | YYBSDOZYJSGLTH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This compound is a crystalline solid with a molecular weight of approximately 328.32 g/mol .[2] It is soluble in various organic solvents and has a defined storage and stability profile.
| Property | Value | Source |
| Molecular Weight | 328.3 g/mol , 328.32 g/mol | [1][2][3] |
| Appearance | Crystalline solid, Solid powder | [1][2][3] |
| Purity | ≥98% | [1][2][3] |
| Solubility | DMSO: 25 mg/mLDMF: 35 mg/mLEthanol: 10 mg/mL0.1 M Na2CO3: 200 µg/mL | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years | [1] |
| Boiling Point | 578.0±50.0 °C (Predicted) | |
| Density | 1.29±0.1 g/cm3 (Predicted) |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH).[1][2][3] This enzyme plays a crucial role in the degradation of prostaglandins, which are key signaling molecules involved in a wide range of physiological and pathological processes.
The primary mechanism of action of this compound involves the inhibition of 15-hydroxy PGDH, which leads to a prolongation of the biological lifetime and activity of endogenous prostaglandins.[1] The IC50 value for this inhibition is approximately 10 µM.[1][3] By preventing the oxidation of the 15-hydroxyl group on prostaglandins, this compound effectively increases their local concentrations, thereby enhancing their signaling effects.[1] It has been demonstrated that this compound can suppress the production of 11-oxo-eicosatetraenoic acid (11-oxo-ETE) while increasing the levels of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).[2] Furthermore, this compound has been shown to inhibit the proliferation of endothelial cells.[4]
Signaling Pathway
The inhibitory action of this compound on 15-hydroxy PGDH directly impacts the cyclooxygenase pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.
Experimental Protocols
Detailed experimental protocols for the use of this compound are typically found within the materials and methods sections of peer-reviewed scientific publications. The references cited in supplier documentation can provide a starting point for identifying relevant literature.[1][2] A general workflow for an in vitro enzyme inhibition assay to determine the IC50 of this compound against 15-hydroxy PGDH is outlined below.
Disclaimer: This is a generalized workflow. For precise experimental details, including concentrations, incubation times, and specific detection methods, it is imperative to consult the relevant scientific literature.
Concluding Remarks
This compound is a valuable research tool for studying the roles of prostaglandins in various biological systems. Its ability to selectively inhibit 15-hydroxy PGDH allows for the controlled modulation of endogenous prostaglandin levels, providing insights into their signaling pathways and physiological functions. The data presented in this guide, compiled from various chemical supplier databases, offers a foundational understanding of this compound for researchers and drug development professionals.
References
CAY10397 and its Role in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a group of bioactive lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. The metabolic pathways that synthesize and degrade prostaglandins are tightly regulated to maintain cellular and tissue equilibrium. A key enzyme in the catabolism of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the initial and rate-limiting step in their inactivation. CAY10397 is a small molecule inhibitor of this critical enzyme. By blocking 15-PGDH, this compound effectively prolongs the biological activity of prostaglandins, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions where enhanced prostaglandin signaling is desirable. This technical guide provides an in-depth overview of this compound's role in prostaglandin metabolism, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.
Prostaglandin Metabolism: Synthesis and Degradation
The biosynthesis of prostaglandins originates from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostaglandin D2 (PGD2), and prostacyclin (PGI2), through the action of specific prostaglandin synthases.
The biological actions of prostaglandins are terminated through rapid enzymatic degradation. The primary enzyme responsible for this inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts the biologically active prostaglandins into their inactive 15-keto metabolites. This rapid degradation ensures that prostaglandin signaling is localized and transient.
This compound: A Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase
This compound functions as a selective inhibitor of 15-PGDH. By binding to the enzyme, this compound prevents the oxidation of the 15-hydroxyl group of prostaglandins, thereby blocking their inactivation. This leads to an accumulation of active prostaglandins at their sites of synthesis, resulting in enhanced and prolonged signaling.
Quantitative Data on 15-PGDH Inhibition
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.
For comparison, another potent and well-characterized 15-PGDH inhibitor, SW033291, is included in the table. The significantly lower Ki value of SW033291 indicates a much higher binding affinity for 15-PGDH compared to this compound.
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | ~10 µM | Not Reported | --INVALID-LINK-- |
| SW033291 | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Not Reported | ~0.1 nM | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of 15-PGDH by this compound has a direct impact on the prostaglandin signaling pathway. The following diagrams illustrate the core concepts of prostaglandin metabolism and the mechanism of action of this compound.
References
In Vivo Effects of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition on Prostaglandin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the in vivo effects of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition on prostaglandin levels. Due to the limited availability of specific in vivo data for CAY10397 in the public domain, this document utilizes data from studies on SW033291, a potent and selective 15-PGDH inhibitor with the same mechanism of action. The findings presented here are expected to be representative of the pharmacological effects of this compound.
Executive Summary
Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, tissue repair, and cancer. The in vivo concentration of prostaglandins is tightly regulated by a balance between their synthesis, primarily mediated by cyclooxygenase (COX) enzymes, and their degradation. The primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly prostaglandin E2 (PGE2), is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
This compound is a known inhibitor of 15-PGDH. By blocking the enzymatic activity of 15-PGDH, this compound is expected to increase the local and systemic concentrations of prostaglandins, thereby potentiating their biological effects. This guide summarizes the expected in vivo effects of 15-PGDH inhibition on prostaglandin levels, based on data from the structurally distinct but mechanistically similar inhibitor, SW033291. It provides quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: 15-PGDH Inhibition
The primary mechanism by which this compound is anticipated to alter prostaglandin levels in vivo is through the direct inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is a key enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive. By inhibiting this degradation pathway, the half-life of active prostaglandins, such as PGE2, is extended, leading to their accumulation in various tissues.[1][2]
Quantitative Data: In Vivo Effects of 15-PGDH Inhibition on Prostaglandin E2 Levels
The following tables summarize the quantitative effects of the 15-PGDH inhibitor SW033291 on PGE2 levels in different tissues in mice, as reported in the literature. These data provide a strong indication of the expected effects of this compound in vivo.
Table 1: Effect of SW033291 on Tissue PGE2 Levels in Mice
| Tissue | Treatment | PGE2 Concentration (pg/mg protein) | Fold Increase vs. Vehicle | Reference |
| Bone Marrow | Vehicle | ~25 | - | Zhang et al., 2015 |
| SW033291 (10 mg/kg) | ~50 | ~2.0 | Zhang et al., 2015 | |
| Colon | Vehicle | ~50 | - | Zhang et al., 2015 |
| SW033291 (10 mg/kg) | ~100 | ~2.0 | Zhang et al., 2015 | |
| Lung | Vehicle | ~100 | - | Zhang et al., 2015 |
| SW033291 (10 mg/kg) | ~200 | ~2.0 | Zhang et al., 2015 | |
| Liver | Vehicle | ~25 | - | Zhang et al., 2015 |
| SW033291 (10 mg/kg) | ~50 | ~2.0 | Zhang et al., 2015 |
Data are approximated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of a 15-PGDH inhibitor and the subsequent measurement of prostaglandin levels, based on the study by Zhang et al. (2015).[1]
In Vivo Administration of 15-PGDH Inhibitor (SW033291) in Mice
-
Animal Model: Wild-type mice.
-
Compound Formulation: SW033291 was dissolved in a vehicle solution suitable for in vivo administration.
-
Dosing and Administration: Mice were administered SW033291 at a dose of 10 mg/kg body weight via intraperitoneal (IP) injection. Control animals received an equivalent volume of the vehicle.
-
Treatment Schedule: The specific duration of treatment can vary depending on the experimental endpoint. For the assessment of tissue PGE2 levels, a single dose or short-term treatment is typically sufficient.
-
Tissue Collection: At a predetermined time point following the final dose, mice were euthanized, and tissues of interest (e.g., bone marrow, colon, lung, liver) were rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
Measurement of Prostaglandin E2 Levels in Tissues
-
Tissue Homogenization: Frozen tissues were homogenized in a suitable buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Protein Quantification: The protein concentration of the tissue homogenates was determined using a standard protein assay (e.g., BCA assay) to normalize the prostaglandin levels.
-
Prostaglandin Extraction: Prostaglandins were extracted from the tissue homogenates using solid-phase extraction (SPE) or liquid-liquid extraction methods.
-
Quantification by Enzyme Immunoassay (EIA): PGE2 levels in the extracted samples were quantified using a competitive enzyme immunoassay kit according to the manufacturer's instructions. The concentration of PGE2 was then normalized to the protein content of the tissue homogenate and expressed as pg/mg of protein.
Visualizations: Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Prostaglandin E2 (PGE2) following its increased availability due to 15-PGDH inhibition.
Caption: Prostaglandin E2 (PGE2) signaling pathways initiated by receptor binding.
Experimental Workflow for In Vivo Assessment of a 15-PGDH Inhibitor
The following diagram outlines the key steps in an in vivo experiment designed to evaluate the effect of a 15-PGDH inhibitor on tissue prostaglandin levels.
Caption: Workflow for in vivo analysis of 15-PGDH inhibitor effects.
Conclusion
Inhibition of 15-hydroxyprostaglandin dehydrogenase by compounds such as this compound represents a promising therapeutic strategy for conditions where elevated prostaglandin levels are beneficial, such as in promoting tissue regeneration. Based on robust in vivo data from the mechanistically similar compound SW033291, it can be concluded that administration of a 15-PGDH inhibitor leads to a significant, approximately two-fold, increase in prostaglandin E2 levels across multiple tissues.[1] This targeted elevation of endogenous prostaglandins offers a more physiologically controlled approach compared to the systemic administration of exogenous prostaglandins. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and development of 15-PGDH inhibitors as a novel class of therapeutics.
References
CAY10397: A Technical Guide to its Impact on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound CAY10397 and its putative effects on endothelial cell proliferation. This compound is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. By inhibiting 15-PGDH, this compound effectively increases the local concentration of prostaglandins, particularly Prostaglandin E2 (PGE2), a potent signaling molecule with a known role in angiogenesis and cell proliferation. This guide will detail the mechanism of action of this compound, delineate the signaling pathways involved in prostaglandin-mediated endothelial cell proliferation, present relevant quantitative data from related studies, and provide detailed experimental protocols for assessing these effects.
Introduction to this compound
This compound is a small molecule inhibitor targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, leading to their biological inactivation.[1][2] The inhibition of this enzyme by this compound results in the accumulation of active prostaglandins, most notably PGE2.[3] While direct studies on this compound's effect on endothelial cell proliferation are not extensively published, its mechanism of action allows for a strong inference of its pro-proliferative and pro-angiogenic properties. This is based on the well-documented role of PGE2 in promoting the growth and tube formation of endothelial cells.[4][5]
Mechanism of Action: The Role of 15-PGDH Inhibition
The primary mechanism by which this compound is expected to influence endothelial cell proliferation is through the stabilization of prostaglandins.
-
15-PGDH as a Negative Regulator: 15-PGDH is recognized as a tumor suppressor, in part due to its ability to degrade pro-proliferative prostaglandins like PGE2.[1][6] Lower levels of 15-PGDH are associated with increased angiogenesis.[6][7]
-
This compound-mediated PGE2 Accumulation: As a selective inhibitor of 15-PGDH, this compound prevents the conversion of PGE2 to its inactive metabolite, 15-keto-PGE2. This leads to a localized increase in PGE2 concentrations.
-
PGE2 and Angiogenesis: PGE2 is a known pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures.[4][8] It can also induce the expression of other key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[9][10]
Quantitative Data
| Parameter | Compound/Target | Value | Cell Type/System | Reference |
| IC₅₀ | This compound | ~10 µM | 15-hydroxy PGDH | Cayman Chemical |
| Proliferation | PGE2 | Concentration-dependent increase | Intestinal endothelial cells | [5] |
| VEGF mRNA Induction | PGE2 (10 µM) | ~2-fold increase | Rat Müller cells | [9] |
| bFGF mRNA Induction | PGE2 (10 µM) | ~3.5-fold increase | Rat Müller cells | [9] |
| IC₅₀ (Inhibition of Proliferation) | 11-oxoETE (product of 15-PGDH) | 2.1 µM | Human umbilical vein endothelial cells | [11] |
Signaling Pathways
The pro-proliferative effects of this compound on endothelial cells are mediated through the signaling pathways activated by elevated PGE2 levels. PGE2 binds to specific G-protein coupled receptors on the endothelial cell surface, primarily the EP receptor subtypes.
PGE2-EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by PGE2 is a significant pathway leading to endothelial cell proliferation and angiogenesis.[4][8] This pathway often involves the activation of Protein Kinase A (PKA).
PGE2-EP3 Receptor and FGFR Transactivation Pathway
PGE2 can also signal through the EP3 receptor, leading to the transactivation of the Fibroblast Growth Factor Receptor (FGFR), a key driver of angiogenesis.[12][13]
Experimental Protocols
To assess the impact of this compound on endothelial cell proliferation, standard in vitro assays can be employed. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.[14][15]
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[16][17][18][19][20]
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: Remove the medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add TMB substrate. Incubate until color develops. Add stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Conclusion
This compound, as a selective inhibitor of 15-PGDH, is poised to be a valuable tool for studying the roles of prostaglandins in vascular biology. Based on its mechanism of action, it is strongly hypothesized that this compound will promote endothelial cell proliferation by increasing the local concentrations of pro-angiogenic prostaglandins, particularly PGE2. The signaling pathways activated by this increase are well-characterized and offer multiple points for further investigation. The experimental protocols provided in this guide offer a robust framework for quantifying the proliferative effects of this compound and elucidating its precise impact on endothelial cell function. Further research directly investigating this compound in endothelial cell systems is warranted to confirm these expected outcomes and to fully explore its potential in therapeutic areas where modulation of angiogenesis is desired.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. uniprot.org [uniprot.org]
- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin E2 Promotes Endothelial Differentiation from Bone Marrow-Derived Cells through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor microenvironmental 15-PGDH depletion promotes fibrotic tumor formation and angiogenesis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Prostaglandin E2 regulates angiogenesis via activation of fibroblast growth factor receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. genecopoeia.com [genecopoeia.com]
- 20. media.cellsignal.com [media.cellsignal.com]
Investigating the Selectivity of CAY10397 for 15-Hydroxyprostaglandin Dehydrogenase: A Technical Guide
This technical guide provides an in-depth analysis of CAY10397's selectivity for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, detailed experimental protocols for inhibitor assessment, and visualizations of relevant biological and experimental workflows.
Introduction: The Role of 15-PGDH and Its Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the biological inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][2][3][4] It functions by catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, resulting in metabolites with significantly reduced biological activity.[1][3][5] Given that prostaglandins are key mediators in processes like inflammation, cell proliferation, and tissue regeneration, the inhibition of 15-PGDH presents a promising therapeutic strategy.[6][7] By blocking prostaglandin degradation, 15-PGDH inhibitors can effectively increase the local concentration and prolong the activity of endogenous prostaglandins, which has been shown to promote tissue repair and regeneration in various models, including cartilage, bone marrow, and the liver.[6][8]
This compound is a small molecule compound identified as a selective inhibitor of 15-PGDH.[1][9] It is utilized in research to study the effects of prolonging prostaglandin signaling both in vitro and in vivo.[1][10] This guide focuses on the quantitative evidence of its inhibitory action and selectivity.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in several studies. The following table summarizes the key quantitative data available.
| Target Enzyme | Inhibitor | Activity (IC₅₀) | Notes | Reference(s) |
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | This compound | ~10 µM | Prolongs the activity of endogenous prostaglandins. | [1] |
| 5-hydroxyeicosanoid dehydrogenase | This compound | No significant inhibition | This compound did not alter the formation of 5-oxoETE from 5-HETE, a reaction catalyzed by 5-hydroxyeicosanoid dehydrogenase, demonstrating selectivity. | [10] |
Experimental Protocols: Assessing Inhibitor Selectivity
Determining the selectivity of an inhibitor like this compound is crucial. It involves measuring its potency against the primary target (15-PGDH) and comparing it to its activity against other, often structurally related, enzymes.
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the concentration of this compound that inhibits 50% of 15-PGDH activity (IC₅₀).
Principle: The activity of 15-PGDH is measured by monitoring the reduction of the cofactor NAD⁺ to NADH, which accompanies the oxidation of a prostaglandin substrate (e.g., PGE2).[3][11] The formation of NADH can be detected by an increase in fluorescence (Excitation: 340 nm, Emission: 445-485 nm).[11][12]
Materials:
-
Purified recombinant human 15-PGDH enzyme
-
This compound
-
Substrate: Prostaglandin E₂ (PGE₂)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplates (black, for fluorescence)
-
Microplate reader with fluorescence capabilities
-
Multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. It is recommended to test at least 8 concentrations spanning the expected IC₅₀ value.[13]
-
Prepare working solutions of 15-PGDH enzyme, PGE₂, and NAD⁺ in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add the 15-PGDH enzyme solution to wells containing the various dilutions of this compound.
-
100% Activity Control: Add the 15-PGDH enzyme solution to wells containing only the assay buffer and the same final concentration of solvent (e.g., DMSO) used for the inhibitor.[11]
-
Background Control (No Enzyme): Add assay buffer to wells without the enzyme to measure background fluorescence.
-
-
Pre-incubation:
-
Incubate the plate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]
-
-
Reaction Initiation:
-
To all wells (except background), add a solution containing both PGE₂ and NAD⁺ to initiate the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL).[11]
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence (Ex: 340 nm, Em: 445 nm) over time (e.g., every 30-60 seconds for 15-30 minutes). The rate of reaction is determined from the linear portion of the progress curve.[12]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each this compound concentration.
-
Determine the percent inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[14][15]
-
To investigate the selectivity of this compound, the IC₅₀ determination protocol described above should be repeated using other related enzymes, particularly other dehydrogenases from the short-chain dehydrogenase/reductase (SDR) family.[6] A significantly higher IC₅₀ value for an off-target enzyme compared to 15-PGDH indicates selectivity. A comprehensive approach may also involve metabolomics to identify broader, unexpected off-target effects in a cellular context.[16]
Visualizations: Pathways and Workflows
Caption: Prostaglandin E₂ (PGE₂) signaling and metabolic pathway.
Caption: Workflow for determining the IC₅₀ of this compound against 15-PGDH.
Conclusion
This compound is a known inhibitor of 15-PGDH with a reported IC₅₀ of approximately 10 µM.[1] While it is often described as "selective," comprehensive quantitative data across a wide panel of enzymes is not extensively published. However, studies have demonstrated its selectivity for 15-PGDH over at least one other related enzyme, 5-hydroxyeicosanoid dehydrogenase, by showing it does not inhibit the formation of that enzyme's metabolic product.[10] The provided protocols offer a standardized framework for researchers to independently verify the potency of this compound and further investigate its selectivity profile against other dehydrogenases or enzymes of interest. Such characterization is essential for accurately interpreting experimental results and evaluating its potential as a specific chemical tool for studying prostaglandin biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting a master regulator of aging regenerates joint cartilage in mice [med.stanford.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10397: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10397, also known as CK47A, is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the primary catalyst in the metabolic inactivation of prostaglandins, key lipid signaling molecules involved in a myriad of physiological and pathological processes. By inhibiting 15-PGDH, this compound effectively prolongs the biological activity of prostaglandins, making it a valuable tool for studying their roles in inflammation, tissue regeneration, and cancer biology. This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols related to this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Development
The discovery of this compound is rooted in early research aimed at understanding the structure-activity relationships of inhibitors for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While a singular discovery paper for this compound is not readily identifiable, the foundational work on a series of potent azobenzene analogues of sulphasalazine as 15-PGDH inhibitors was published by Berry, Hoult, and colleagues in 1983.[1] Their research established key structural requirements for potent inhibition of this enzyme.
This compound, with the chemical name 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, emerged from this line of investigation as a highly selective inhibitor. It is a member of the azobenzene class of compounds. The development of this compound has primarily been as a research chemical to probe the function of 15-PGDH in various biological systems. Its ability to increase the local concentration of prostaglandins by preventing their degradation has made it instrumental in studies exploring the therapeutic potential of targeting this pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid |
| Synonyms | CK47A |
| CAS Number | 78028-01-0 |
| Molecular Formula | C₁₇H₁₆N₂O₅ |
| Molecular Weight | 328.32 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO, DMF, Ethanol |
Mechanism of Action: Inhibition of 15-PGDH
This compound exerts its biological effects through the selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive.[2] By blocking this critical step in prostaglandin catabolism, this compound effectively increases the half-life and local concentration of active prostaglandins, such as Prostaglandin E2 (PGE2).
The prostaglandin inactivation pathway is a crucial regulatory mechanism for controlling inflammatory and other signaling processes. The workflow from prostaglandin synthesis to degradation is depicted below.
Caption: Prostaglandin E2 (PGE2) synthesis from arachidonic acid and its subsequent inactivation by 15-PGDH. This compound blocks this inactivation step.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of this compound.
Synthesis of this compound
Caption: A plausible synthetic workflow for this compound based on standard azo dye chemistry.
Methodology:
-
Diazotization: Ethyl 4-aminobenzoate is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Coupling: 2-Hydroxyphenylacetic acid is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled. The diazonium salt solution is then slowly added to this solution with stirring, maintaining a low temperature.
-
Purification: The resulting crude this compound precipitate is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent or by column chromatography to yield the final product.
In Vitro Inhibition of 15-PGDH Activity (IC₅₀ Determination)
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). A common method to determine the IC₅₀ for 15-PGDH inhibitors involves a fluorescence-based assay that measures the production of NADH, a byproduct of the enzymatic reaction.
Materials:
-
Recombinant human 15-PGDH
-
Prostaglandin E2 (substrate)
-
NAD⁺ (cofactor)
-
This compound
-
Assay buffer (e.g., Tris-HCl with DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant 15-PGDH enzyme, and the various concentrations of this compound to respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of PGE2 and NAD⁺ to all wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Typical Value |
| IC₅₀ for 15-PGDH | ~10 µM |
In Vivo Assessment of Prostaglandin E2 Levels
To evaluate the in vivo efficacy of this compound, studies typically involve administering the compound to animal models and subsequently measuring the levels of prostaglandins in relevant tissues or biological fluids.
Animal Model:
-
Mice or rats are commonly used.
Experimental Protocol:
-
Dosing: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tissue/Fluid Collection: At a specified time point after dosing, collect blood samples (for plasma) or euthanize the animals and harvest tissues of interest (e.g., colon, lung, inflammatory exudates).
-
Prostaglandin Extraction: Homogenize the tissues and perform a solid-phase or liquid-liquid extraction to isolate the prostaglandins.
-
Quantification: Analyze the extracted samples using a sensitive analytical method such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of PGE2 and its metabolites.
-
Data Analysis: Compare the prostaglandin levels in the this compound-treated group to the vehicle-treated group to assess the in vivo inhibitory effect.
The expected outcome is an elevation of PGE2 levels in the tissues of animals treated with this compound compared to controls, demonstrating the in vivo inhibition of 15-PGDH.
Applications in Research
This compound is a valuable pharmacological tool for investigating the diverse roles of prostaglandins in health and disease. Its applications include:
-
Inflammation Research: Studying the role of prostaglandins in acute and chronic inflammatory conditions.
-
Cancer Biology: Investigating the contribution of prostaglandin signaling to tumor growth, angiogenesis, and immune evasion.
-
Tissue Regeneration: Exploring the potential of enhancing endogenous prostaglandin signaling to promote the repair of damaged tissues.
-
Neurobiology: Elucidating the functions of prostaglandins in the central and peripheral nervous systems.
Conclusion
This compound is a well-characterized and selective inhibitor of 15-PGDH that has proven to be an indispensable tool for researchers in various fields. Its ability to modulate prostaglandin levels in a controlled manner allows for the detailed investigation of their complex biological functions. This technical guide provides a foundational understanding of this compound, from its discovery to its practical application in experimental settings, to aid in the design and interpretation of future research endeavors.
References
A Comprehensive Technical Guide to CAY10397: A Selective 15-Hydroxyprostaglandin Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10397, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details its chemical properties, mechanism of action, relevant experimental data, and a representative experimental protocol for its use in a research setting.
Core Compound Identifiers
This compound is a well-characterized small molecule with the following chemical identifiers:
| Identifier | Value |
| CAS Number | 78028-01-0[1][2] |
| Formal Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid[1][2] |
| Synonyms | CK47A[1][2] |
| Molecular Formula | C₁₇H₁₆N₂O₅[1][2] |
| Molecular Weight | 328.3 g/mol [1][2] |
| IUPAC Name | 5-({4-[(ethoxycarbonyl)phenyl]diazenyl})-2-hydroxybenzeneacetic acid |
| InChI Key | YYBSDOZYJSGLTH-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)c1ccc(cc1)/N=N/c2ccc(O)c(CC(O)=O)c2 |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][3] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2), converting them into inactive 15-keto metabolites.[3] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins.
The subsequent increase in PGE2 levels leads to the activation of its downstream signaling pathways through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different G-proteins and trigger distinct intracellular signaling cascades:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[5]
-
EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5]
-
EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4][5]
The diverse signaling initiated by elevated PGE2 levels can have profound effects on various cellular processes, including inflammation, cell proliferation, and tissue regeneration.
Quantitative Data
This compound exhibits a dose-dependent inhibitory effect on 15-PGDH activity. A key study demonstrated that pretreatment of R15L cells with this compound for 4 hours resulted in a significant, dose-dependent inhibition of 15-oxo-ETE production, a downstream product of 15-PGDH activity.
| Experimental Condition | IC₅₀ Value | Reference |
| Inhibition of 15-oxo-ETE production in R15L cells treated with arachidonic acid | 17.3 µM | [6] |
| Inhibition of 15-oxo-ETE production in R15L cells treated with 15(S)-HETE | 13.2 µM | [6] |
Experimental Protocols
The following is a representative protocol for investigating the effect of this compound on inhibiting 15-PGDH activity in a cell-based assay, synthesized from established methodologies.
Objective: To determine the dose-dependent effect of this compound on the production of a 15-PGDH-mediated metabolite (e.g., 15-oxo-ETE) in a relevant cell line.
Materials:
-
This compound
-
Cell line expressing 15-PGDH (e.g., R15L cells)
-
Appropriate cell culture medium and supplements
-
Substrate for 15-PGDH (e.g., arachidonic acid or 15(S)-HETE)
-
Reagents for metabolite extraction (e.g., solid-phase extraction columns)
-
Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)
-
Multi-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuges, etc.)
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and recover overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare a series of dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the cells with this compound for the desired pre-treatment time (e.g., 4 hours).
-
-
Substrate Incubation:
-
Prepare a stock solution of the 15-PGDH substrate.
-
Add the substrate to each well to initiate the enzymatic reaction.
-
Incubate for a short, defined period to ensure that the reaction is in the linear range.
-
-
Sample Collection and Processing:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Perform a metabolite extraction procedure, such as solid-phase extraction, to isolate the metabolite of interest from the supernatant.
-
-
Quantification and Data Analysis:
-
Analyze the extracted samples using a sensitive and quantitative method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Construct a standard curve to determine the concentration of the metabolite in each sample.
-
Plot the concentration of the metabolite as a function of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value.
-
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental conditions may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
CAY10397: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase and its Biological Ramifications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CAY10397 has emerged as a valuable chemical probe and potential therapeutic agent due to its selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism and inactivation of prostaglandins. By blocking this enzyme, this compound effectively elevates the local concentrations and prolongs the biological activity of various prostaglandins, notably prostaglandin E2 (PGE2). This activity profile has significant implications for a range of physiological and pathophysiological processes, including tissue regeneration, cancer biology, and inflammatory responses. This technical guide provides a comprehensive review of the literature on the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.
Core Biological Activity: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase
This compound is a potent and selective inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a critical step in their biological inactivation.[1] The inhibition of 15-PGDH by this compound leads to an accumulation of active prostaglandins, thereby amplifying their downstream signaling effects.
Quantitative Inhibition Data
The inhibitory potency of this compound against 15-PGDH has been characterized in various experimental systems. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Cell Line/System | Substrate | Reference |
| IC50 | ~10 µM | General | Not Specified | [1] |
| IC50 | 17.3 µM | R15L cells | Arachidonic Acid (for 15-oxo-ETE production) | [2] |
| IC50 | 13.2 µM | R15L cells | 15(S)-HETE (for 15-oxo-ETE production) | [2] |
| Ki | 110 nM | Human 15-PGDH | Not Specified | [3] |
| EC50 | 19.6 µM | R15L cells | Arachidonic Acid (for 15(S)-HETE accumulation) | [2] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the biological activities of this compound.
Inhibition of 15-PGDH in Cell Lysates
Objective: To determine the inhibitory effect of this compound on 15-PGDH activity in a cell-free system.
Procedure:
-
Cell Lysate Preparation: LoVo or HCA-7 cells are harvested and lysed to obtain a crude protein extract containing 15-PGDH.
-
Incubation: The cell lysates are incubated with varying concentrations of this compound.
-
Substrate Addition: The enzymatic reaction is initiated by adding the 15-PGDH substrate, such as 15(S)-HETE or a prostaglandin like PGE2, along with the cofactor NAD+.
-
Reaction Termination and Analysis: The reaction is stopped after a defined period. The levels of the substrate and the product (e.g., 15-oxo-ETE) are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cellular Assays of 15-oxo-ETE Production
Objective: To assess the effect of this compound on the production of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) from arachidonic acid (AA) or 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in intact cells.
Procedure:
-
Cell Culture: R15L cells, which endogenously express 15-lipoxygenase (15-LO) and 15-PGDH, are cultured to confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 4 hours).[2]
-
Stimulation: Cells are then treated with either 10 µM arachidonic acid or 50 nM 15(S)-HETE for a short period (e.g., 10 minutes) to induce eicosanoid production.[2]
-
Sample Collection and Extraction: The cell culture supernatant is collected, and lipid metabolites are extracted.
-
Quantification: The concentrations of 15-oxo-ETE and 15(S)-HETE are determined by stable isotope dilution chiral liquid chromatography-electrospray chemical ionization/multiple reaction monitoring/mass spectrometry (LC-ECAPCI/MRM/MS) analyses of their pentafluorobenzyl (PFB) derivatives.[2]
-
Data Analysis: Dose-dependent inhibition curves are generated to calculate the IC50 of this compound on 15-oxo-ETE production and the EC50 for the accumulation of 15(S)-HETE.[2]
Signaling Pathways and Biological Effects
The primary mechanism of action of this compound, the inhibition of 15-PGDH, leads to the stabilization and increased activity of prostaglandins. This has been shown to impact several signaling pathways and biological processes.
Prostaglandin E2 (PGE2) Signaling
By preventing the degradation of PGE2, this compound enhances its signaling through its cognate E-prostanoid (EP) receptors. This can lead to the activation of downstream pathways, such as the cAMP/PKA pathway, which has been implicated in processes like liver development.[5]
Caption: this compound enhances PGE2 signaling by inhibiting its degradation by 15-PGDH.
Regulation of Eicosanoid Metabolism
This compound directly modulates the metabolic flux of eicosanoids derived from arachidonic acid. By inhibiting the conversion of 15(S)-HETE to 15-oxo-ETE, it leads to an accumulation of the former.
Caption: this compound blocks the conversion of 15(S)-HETE to 15-oxo-ETE.
Biological Contexts and Applications
The ability of this compound to modulate prostaglandin levels has led to its use as a research tool in various biological contexts.
Developmental Biology
In zebrafish embryos, inhibition of PGE2 degradation by this compound has been shown to augment the expression of genes involved in exocrine pancreas development, leading to a larger pancreas.[5] This highlights the crucial role of prostaglandin signaling in organogenesis.
Cancer Research
Prostaglandins, particularly PGE2, are known to play a role in cancer progression. While elevated PGE2 can promote tumor growth, the context is critical. This compound has been used to study the effects of sustained prostaglandin signaling in cancer cell lines.[6] For instance, it has been used in glioma cell lines to investigate the role of 15-PGDH in the effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Inflammation and Tissue Repair
By prolonging the activity of anti-inflammatory and pro-resolving prostaglandins, this compound has the potential to influence inflammatory responses and promote tissue repair. This remains an active area of investigation.
Conclusion
This compound is a well-characterized and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its ability to elevate endogenous prostaglandin levels provides a powerful tool for studying the multifaceted roles of these lipid mediators in health and disease. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research into the in vivo efficacy and safety of this compound and its analogs may pave the way for novel therapeutic strategies targeting the prostaglandin metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Regulates Liver versus Pancreas Cell Fate Decisions and Endodermal Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note and Protocol: Preparation of CAY10397 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] Adherence to this protocol will help ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.
Compound Information
This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the inactivation of prostaglandins.[1] By inhibiting 15-PGDH, this compound effectively increases the biological half-life and activity of endogenous prostaglandins.[1] It has an IC50 value of approximately 10 µM.[1]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 328.3 g/mol | [1][4] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 25 mg/mLDMF: 35 mg/mLEthanol: 10 mg/mL0.1 M Na₂CO₃: 0.2 mg/mL | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound (solid form)[1]
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.283 mg of this compound.
-
Calculation:
-
Volume of solvent (V) = 1 mL = 0.001 L
-
Concentration (C) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 328.3 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 328.3 g/mol = 0.003283 g = 3.283 mg
-
-
-
Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), the solution can be kept at 0-4°C.[2] The solid compound is stable for at least four years when stored correctly.[1]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
References
Recommended Solvents and Protocols for Dissolving CAY10397
For Researchers, Scientists, and Drug Development Professionals: Comprehensive Application Notes on the Selective 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor, CAY10397.
This document provides detailed application notes and protocols for the dissolution of this compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Adherence to these guidelines is crucial for ensuring the compound's stability and efficacy in various experimental settings.
This compound: A Tool for Prostaglandin Research
This compound is a small molecule inhibitor that specifically targets 15-PGDH, the key enzyme responsible for the degradation of prostaglandins.[1][2] By inhibiting this enzyme, this compound effectively increases the local concentration and prolongs the biological activity of various prostaglandins, including Prostaglandin E2 (PGE2).[1] This makes it an invaluable tool for studying the diverse physiological and pathological roles of prostaglandins in processes such as inflammation, tissue regeneration, and cancer.[2][3]
Solubility of this compound
This compound is a crystalline solid that is soluble in a range of organic solvents and an aqueous basic solution. The choice of solvent will depend on the specific requirements of the experiment, such as the desired concentration and compatibility with the biological system under investigation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| N,N-Dimethylformamide (DMF) | 35 mg/mL |
| Ethanol | 10 mg/mL |
| 0.1 M Sodium Carbonate (Na2CO3) | 200 µg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro and in vivo studies.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3283 mg of this compound (Molecular Weight: 328.3 g/mol ).
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
Working Concentrations for In Vitro and In Vivo Studies
The optimal working concentration of this compound will vary depending on the specific cell type, assay, or animal model being used. It is recommended to perform a dose-response experiment to determine the most effective concentration for your particular application.
-
In Vitro Applications: For cell-based assays, this compound has been used at concentrations around its IC50 value, which is approximately 10 µM.[1] One study utilized a concentration of 50 µM to inhibit 15-PGDH in LoVo cell lysates.[4]
-
In Vivo Applications: For animal studies, the dosage will depend on the route of administration and the target tissue. It is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its use in experiments.
Caption: this compound inhibits 15-PGDH, preventing PGE2 degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
CAY10397: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10397 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandins (PGs).[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, particularly Prostaglandin E2 (PGE2).[2] This mechanism of action makes this compound a valuable tool for investigating the diverse roles of the prostaglandin pathway in various physiological and pathological processes, including inflammation, cancer, and tissue regeneration. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of 15-PGDH. This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, converting them into their inactive 15-keto metabolites. Inhibition of 15-PGDH by this compound leads to an accumulation of active prostaglandins, such as PGE2, in the cellular microenvironment. This elevated PGE2 can then signal through its cognate E-type prostanoid (EP) receptors (EP1, EP2, EP3, and EP4), triggering a variety of downstream signaling cascades that can influence cell proliferation, survival, and other cellular functions.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [1][2] |
| IC₅₀ | ~10 µM | [2] |
| Solubility | - DMSO: 25 mg/mL - DMF: 35 mg/mL - Ethanol: 10 mg/mL | [2] |
| Recommended In Vitro Working Concentration | 10 - 300 µM | Based on published data[1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters such as cell seeding density and incubation times may need to be optimized for your cell line of interest.
Materials:
-
Cell line of interest (e.g., gastric cancer cell line MKN-28)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or other appropriate cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the desired culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 300 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Treatment:
-
Remove the culture medium from the adhered cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.[1]
-
-
Downstream Analysis:
-
Following incubation, the cell culture supernatant can be collected for analysis of PGE2 levels (see Protocol 2).
-
The cells can be harvested for analysis of cell viability, proliferation, apoptosis, or gene/protein expression.
-
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Levels
This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
PGE2 ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the treatment period with this compound, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Preparation of a standard curve using the provided PGE2 standards.
-
Addition of standards, controls, and experimental samples to the antibody-coated microplate.
-
Addition of a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubation to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample by interpolating the absorbance values from the standard curve.
-
Normalize the PGE2 concentration to the cell number or total protein content if desired.
-
Compare the PGE2 levels in the this compound-treated groups to the vehicle control group.
-
Potential Applications and Downstream Assays
The use of this compound in cell culture can be applied to a wide range of research areas. Below are some examples of downstream assays that can be performed following treatment.
| Assay Type | Purpose |
| Cell Viability/Proliferation Assays (e.g., MTT, WST-1, CellTiter-Glo®) | To determine the effect of increased endogenous PGE2 on cell growth and survival. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) | To investigate the role of the prostaglandin pathway in programmed cell death. |
| Western Blotting | To analyze changes in the expression or phosphorylation of proteins in signaling pathways downstream of EP receptors (e.g., Akt, ERK, CREB). |
| Quantitative RT-PCR (qRT-PCR) | To measure changes in the gene expression of PGE2-responsive genes. |
| Cell Migration/Invasion Assays (e.g., Transwell assay, Wound healing assay) | To assess the impact of elevated PGE2 on cell motility and invasive potential, particularly in cancer research. |
Note: The specific effects of this compound will be cell-type dependent and influenced by the expression levels of 15-PGDH and EP receptors. It is recommended to characterize the expression of these key components in your experimental system.
References
Application Notes and Protocols for CAY10397 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10397 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling of prostaglandins. This mechanism holds significant therapeutic potential in various physiological and pathological processes, including tissue regeneration, inflammation, and cancer.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, offering recommended dosing, experimental protocols, and data presentation guidelines based on the known activity of this class of inhibitors.
Mechanism of Action
This compound functions by blocking the catalytic activity of 15-PGDH, thereby preventing the conversion of biologically active prostaglandins to their inactive 15-keto metabolites. This leads to an accumulation of prostaglandins in tissues where they are synthesized, amplifying their local signaling effects.
Application Notes and Protocols for Studying Prostaglandin Signaling Pathways Using CAY10397
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid signaling molecules that play crucial roles in a wide array of physiological and pathological processes, including inflammation, tissue repair, and cancer.[1][2] The biological activity of prostaglandins is tightly regulated not only at the level of their synthesis by cyclooxygenase (COX) enzymes but also through their catabolism. The primary enzyme responsible for the inactivation of many prostaglandins, including prostaglandin E2 (PGE2), is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin inactive.[5]
CAY10397 is a selective inhibitor of 15-PGDH. By blocking the degradation of prostaglandins, this compound effectively increases their local concentrations, thereby amplifying their signaling effects. This makes this compound a valuable tool for investigating the downstream consequences of enhanced prostaglandin signaling in various biological contexts, such as tissue regeneration and cellular proliferation.[3][6]
Note on Available Data: While this compound is recognized as a 15-PGDH inhibitor, detailed public-domain data on its specific potency and experimental protocols are limited. Therefore, this document will leverage data and protocols from a well-characterized and potent 15-PGDH inhibitor, SW033291, to provide a comprehensive guide for designing experiments with this compound. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific experimental system.
Data Presentation: Quantitative Data for the 15-PGDH Inhibitor SW033291
The following tables summarize key quantitative data for SW033291, a potent 15-PGDH inhibitor. This information can serve as a reference for designing studies with this compound.
Table 1: In Vitro Potency of SW033291
| Parameter | Value | Description | Reference |
| Kiapp | 0.1 nM | Apparent inhibitor dissociation constant, indicating high-affinity binding to 15-PGDH.[6] | [6] |
| IC50 | 1.5 nM | Half-maximal inhibitory concentration against purified 15-PGDH enzyme.[7] | [7] |
| Cell-based EC50 | ~75 nM | Half-maximal effective concentration for increasing PGE2 levels in A549 cells.[6] | [6] |
Table 2: In Vivo Effects of SW033291 on PGE2 Levels
| Tissue | Fold Increase in PGE2 | Animal Model | Reference |
| Bone Marrow | ~2-fold | Mice | [3][8] |
| Colon | ~2-fold | Mice | [3] |
| Liver | ~2-fold | Mice | [3] |
| Lung | ~2-fold | Mice | [3] |
Experimental Protocols
Protocol 1: In Vitro 15-PGDH Enzyme Inhibition Assay
This protocol provides a method to determine the in vitro potency (IC50) of this compound against 15-PGDH. The assay is based on monitoring the reduction of NAD+ to NADH, which is a co-factor in the 15-PGDH-catalyzed oxidation of PGE2.[3][5]
Materials:
-
Human recombinant 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
PGE2 (substrate)
-
NAD+ (co-factor)
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Assay setup: In a 96-well plate, add the following to each well:
-
15-PGDH Assay Buffer
-
Human recombinant 15-PGDH enzyme
-
This compound dilution or DMSO control
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add PGE2 substrate to all wells.
-
Initiate reaction: Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Fluorescence measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm. Read the plate every minute for 15-30 minutes.
-
Data analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the data by setting the velocity of the DMSO control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Measuring PGE2 Accumulation
This protocol describes how to assess the effect of this compound on PGE2 levels in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, colon cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Cell lysis buffer
-
PGE2 ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for sub-confluency at the time of the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for the inhibition of 15-PGDH and subsequent accumulation of endogenously produced PGE2.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted PGE2.
-
Cell Lysate: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer to measure intracellular PGE2.
-
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant and/or cell lysate using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein concentration in the cell lysates.
-
Plot the fold-increase in PGE2 concentration relative to the vehicle control against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces a half-maximal increase in PGE2 levels.
-
Protocol 3: In Vivo Murine Model of Tissue Regeneration
This protocol is based on studies using SW033291 to promote tissue regeneration in mice and can be adapted for this compound.[3][6] Ethical approval from an institutional animal care and use committee is mandatory.
Materials:
-
Mice (e.g., C57BL/6)
-
Model of tissue injury (e.g., dextran sulfate sodium (DSS) for colitis, partial hepatectomy for liver regeneration, or bone marrow transplantation)
-
This compound
-
Vehicle control (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[6]
-
Analytical equipment for assessing regeneration (e.g., histology equipment, flow cytometer, complete blood count analyzer)
Procedure:
-
Induce Tissue Injury: Induce the desired tissue injury in the mice according to established protocols.
-
This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dose and frequency of administration should be determined in preliminary studies. For SW033291, doses around 10 mg/kg have been used.[6][7]
-
Monitor Regeneration: At various time points after injury and treatment, assess the extent of tissue regeneration. This can include:
-
Histological analysis: Collect tissues, fix in formalin, embed in paraffin, and stain with H&E or other relevant markers to assess tissue morphology and cell proliferation (e.g., Ki67 staining).
-
Hematopoietic recovery: In bone marrow transplantation models, monitor peripheral blood counts (neutrophils, platelets) and analyze bone marrow for hematopoietic stem and progenitor cell populations by flow cytometry.[3][6]
-
Functional assays: Assess organ function where applicable.
-
-
Data Analysis: Compare the metrics of tissue regeneration between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: Prostaglandin E2 (PGE2) signaling pathway with this compound inhibition.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Prostaglandin E2 Inhibits Group 2 Innate Lymphoid Cell Activation and Allergic Airway Inflammation Through E-Prostanoid 4-Cyclic Adenosine Monophosphate Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 7. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
CAY10397: A Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase for Inflammation and Immunology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10397 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (PGs). Prostaglandins, particularly prostaglandin E2 (PGE2), are critical lipid mediators in the regulation of inflammatory responses and immune cell function. By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of PGE2, making it a valuable tool for studying the multifaceted roles of this pathway in inflammation and immunology. These application notes provide an overview of the potential applications of this compound, supported by detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of 15-PGDH. This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, a critical step in their inactivation. Inhibition of 15-PGDH by this compound leads to an accumulation of active prostaglandins, most notably PGE2, in the cellular microenvironment. PGE2 then signals through its G-protein coupled receptors (EP1-4) on various immune and stromal cells to modulate a wide range of cellular responses, including cytokine production, cell proliferation, differentiation, and survival.
Data Presentation
The following table summarizes key quantitative data for this compound and a structurally related 15-PGDH inhibitor, SW033291, which has been extensively studied in models of inflammation and tissue regeneration. This data can be used as a reference for designing experiments with this compound.
| Compound | Parameter | Value | Species | Assay System | Reference |
| This compound | IC50 | ~10 µM | Not Specified | 15-hydroxy PGDH inhibition | --INVALID-LINK-- |
| SW033291 | IC50 | 1.5 nM | Human | Recombinant 15-PGDH | [1] |
| SW033291 | Ki | 0.1 nM | Human | 15-PGDH | [2] |
| SW033291 | In vitro EC50 | ~75 nM | Human | A549 cells (PGE2 increase) | [2] |
| SW033291 | In vivo effective dose | 10 mg/kg | Mouse | Increased tissue PGE2 levels | [3] |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of PGE2 Degradation
This protocol describes how to assess the ability of this compound to prevent the degradation of exogenous PGE2 in a cell-based assay.
Materials:
-
This compound
-
Cell line expressing 15-PGDH (e.g., A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Prostaglandin E2 (PGE2)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
PGE2 Addition: Add a final concentration of 100 ng/mL PGE2 to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for PGE2 metabolism.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 remaining in each well compared to a control well with no cells. Plot the percentage of PGE2 remaining against the concentration of this compound to determine the EC50.
In Vivo Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol is adapted from studies using the 15-PGDH inhibitor SW033291 to ameliorate colitis in mice.[3][4] It can be used to evaluate the anti-inflammatory potential of this compound in an in vivo model of inflammatory bowel disease.
Materials:
-
This compound
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Animal balance
-
Tools for monitoring disease activity (e.g., scoring sheets for weight loss, stool consistency, and bleeding)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 days.
-
This compound Administration: Prepare a solution of this compound in the vehicle. Starting from day 1 of DSS administration, inject mice intraperitoneally (i.p.) with this compound (e.g., 10 mg/kg) or vehicle once daily for the duration of the experiment.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
-
Termination and Tissue Collection: At day 8, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon can be fixed in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage. Another portion can be used for measuring PGE2 levels or inflammatory cytokine expression (e.g., via qPCR or ELISA).
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory markers between the this compound-treated group and the vehicle-treated group.
Potential Applications in Inflammation and Immunology Research
Based on the known roles of the 15-PGDH/PGE2 pathway, this compound can be a valuable tool for investigating a variety of biological processes:
-
Acute and Chronic Inflammation: Study the role of sustained PGE2 signaling in models of acute inflammation (e.g., LPS challenge) and chronic inflammatory diseases like inflammatory bowel disease and rheumatoid arthritis.[5][6]
-
Immune Cell Regulation: Investigate the effects of elevated PGE2 on the function of various immune cells, including T cells (Th1, Th2, Th17, Tregs), macrophages, dendritic cells, and neutrophils.[7]
-
Tissue Repair and Regeneration: Explore the potential of 15-PGDH inhibition to promote tissue repair and regeneration in models of tissue injury, such as in the colon, liver, and bone marrow.[3][4]
-
Autoimmunity: Examine the impact of modulating PGE2 levels in animal models of autoimmune diseases.[5]
-
Immuno-oncology: Investigate the role of the PGE2 pathway in tumor-associated immunosuppression and its potential as a therapeutic target.
Conclusion
This compound, as a selective inhibitor of 15-PGDH, offers a powerful approach to manipulate the prostaglandin signaling pathway. The provided application notes and protocols serve as a starting point for researchers to explore the diverse roles of this pathway in inflammation, immunology, and tissue regeneration. The ability to pharmacologically elevate endogenous PGE2 levels with this compound opens up new avenues for understanding disease pathogenesis and developing novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. arborassays.com [arborassays.com]
Application Notes and Protocols for Assessing CAY10397 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10397 is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the biological inactivation of prostaglandins such as Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling of prostaglandins. This mechanism holds therapeutic potential in various physiological and pathological processes, including tissue regeneration, inflammation, and cancer. These application notes provide detailed experimental protocols to assess the efficacy of this compound, from in vitro enzymatic assays to cell-based models and in vivo studies.
Mechanism of Action: Prostaglandin Signaling Pathway
Prostaglandins are lipid compounds derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. They play crucial roles in a wide array of biological functions. The enzyme 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, converting them into inactive 15-keto metabolites. This compound blocks this degradation step, thereby enhancing prostaglandin signaling.
Caption: Prostaglandin synthesis, signaling, and degradation pathway, highlighting the inhibitory action of this compound on 15-PGDH.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound efficacy.
In Vitro 15-PGDH Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of 15-PGDH. The activity is monitored by measuring the increase in NADH fluorescence, a product of the enzymatic reaction.
Experimental Workflow:
Measuring Prostaglandin Levels Following CAY10397 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the accurate measurement of prostaglandin levels in biological samples following treatment with CAY10397. This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, making it a valuable tool for studying the physiological and pathological roles of these lipid mediators.
Accurate quantification of prostaglandin levels is crucial to understanding the pharmacological effects of this compound. This guide outlines two primary methodologies for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound: Mechanism of Action
Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and play a critical role in various physiological processes, including inflammation, pain, and fever.[3][4] Their biological activity is tightly regulated by rapid degradation, primarily through oxidation by 15-PGDH. This compound, with an IC50 of approximately 10 µM, specifically inhibits this degradation pathway, leading to an accumulation of active prostaglandins.[1]
Figure 1: this compound inhibits the 15-PGDH-mediated degradation of prostaglandins.
Data Presentation: Expected Effects of this compound
Treatment with this compound is expected to result in a dose-dependent increase in the levels of various prostaglandins. The following table summarizes the key characteristics of this compound.
| Parameter | Value | Reference |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [1][2] |
| IC50 | ~10 µM | [1] |
| Expected Outcome | Increased levels and prolonged activity of prostaglandins | [1] |
Experimental Protocols
The choice of method for measuring prostaglandin levels will depend on the specific requirements of the experiment, including the sample type, required sensitivity, and available equipment.
Protocol 1: Quantification of Prostaglandin E2 (PGE2) using ELISA
ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying specific analytes in a variety of biological samples. Competitive ELISAs are commonly used for small molecules like prostaglandins.
Materials:
-
Commercially available Prostaglandin E2 ELISA kit (e.g., from Cayman Chemical, R&D Systems, Abcam)
-
Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)
-
This compound
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatants: Collect the cell culture medium after treatment with this compound. Centrifuge to remove any cells or debris. The supernatant can often be assayed directly or may require dilution with the assay buffer provided in the ELISA kit.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Due to the rapid metabolism of PGE2 in circulation, it is crucial to handle samples quickly and on ice. A prostaglandin synthetase inhibitor, such as indomethacin, should be added to prevent ex vivo synthesis.[5] Plasma samples may require a purification step, such as solid-phase extraction (SPE), to remove interfering substances.[1]
-
Tissue Homogenates: Excise the tissue and immediately snap-freeze it in liquid nitrogen or place it in a solution containing a prostaglandin synthetase inhibitor to prevent post-mortem synthesis. Homogenize the tissue on ice in an appropriate buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
-
This compound Treatment:
-
Treat cells or animals with the desired concentrations of this compound for the specified duration. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
-
ELISA Protocol (General Steps - refer to the specific kit manual for details):
-
Prepare the prostaglandin standards and samples according to the kit instructions.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin (tracer) to the wells.
-
Add the specific antibody to the wells.
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of prostaglandin in the samples by comparing their absorbance to the standard curve.
-
Figure 2: General workflow for measuring prostaglandin levels using ELISA after this compound treatment.
Protocol 2: Quantification of Prostaglandins using LC-MS/MS
LC-MS/MS is a highly sensitive and specific method that can simultaneously measure multiple prostaglandins in a single run. It is considered the gold standard for prostaglandin analysis.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate HPLC column (e.g., C18)
-
Prostaglandin standards and internal standards (e.g., deuterated prostaglandins)
-
Biological sample
-
This compound
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation and Extraction:
-
Follow the same initial sample collection and preparation steps as for ELISA.
-
Solid-Phase Extraction (SPE): This is a critical step to purify and concentrate the prostaglandins from the complex biological matrix.
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the sample to approximately pH 3.5.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering substances.
-
Elute the prostaglandins with an organic solvent like ethyl acetate or methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
This compound Treatment:
-
Administer this compound as described in the ELISA protocol.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the different prostaglandins using a suitable chromatographic gradient.
-
Detect and quantify the prostaglandins and their internal standards using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Generate a standard curve using known concentrations of prostaglandin standards.
-
Calculate the concentration of each prostaglandin in the samples based on the standard curve.
-
Figure 3: Workflow for measuring prostaglandin levels using LC-MS/MS after this compound treatment.
Summary and Conclusion
The measurement of prostaglandin levels following treatment with the 15-PGDH inhibitor this compound is essential for elucidating its pharmacological effects. Both ELISA and LC-MS/MS are powerful techniques for this purpose, with the choice of method depending on the specific experimental needs. By following the detailed protocols and understanding the mechanism of action of this compound, researchers can obtain reliable and accurate data to advance their studies in areas where prostaglandins play a significant role.
References
Application Notes and Protocols for CAY10397 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10397 is a selective inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of various prostaglandins, which are critical lipid signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, pain, and tissue repair. These application notes provide a comprehensive overview of the administration of this compound in preclinical models, offering detailed protocols and data presentation templates to guide researchers in their in vivo studies.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by preventing the enzymatic conversion of prostaglandins, such as PGE2, into their inactive 15-keto-prostaglandin metabolites. This leads to an accumulation of active prostaglandins in the tissue microenvironment. These prostaglandins then bind to and activate their specific G-protein coupled receptors (e.g., EP1-4 for PGE2), initiating downstream signaling cascades that can influence cellular processes like proliferation, apoptosis, and inflammation.
Caption: Mechanism of action of this compound.
Preclinical Administration Routes: A Comparative Overview
While specific preclinical pharmacokinetic data for this compound is not extensively published, the choice of administration route for small molecule inhibitors is critical for determining efficacy and safety. Common routes for preclinical evaluation include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The optimal route depends on the compound's physicochemical properties, the desired pharmacokinetic profile, and the specific animal model.
Table 1: Template for Summarizing Pharmacokinetic Data of this compound
| Administration Route | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Oral (P.O.) | e.g., 25 | e.g., 0.5% Methylcellulose | Data | Data | Data | Data |
| Intraperitoneal (I.P.) | e.g., 10 | e.g., Saline | Data | Data | Data | N/A |
| Subcutaneous (S.C.) | e.g., 10 | e.g., PEG400/Saline | Data | Data | Data | Data |
| Intravenous (I.V.) | e.g., 5 | e.g., Saline | Data | Data | Data | 100 |
Table 2: Template for Summarizing Efficacy Data of this compound in a Preclinical Model (e.g., Inflammation Model)
| Treatment Group | Administration Route | Dose (mg/kg) | Dosing Frequency | Primary Efficacy Endpoint (e.g., Paw Edema Volume (µL)) | Secondary Endpoint (e.g., Tissue PGE2 levels (pg/mg)) |
| Vehicle Control | e.g., P.O. | N/A | e.g., Once Daily | Data ± SEM | Data ± SEM |
| This compound | e.g., P.O. | e.g., 10 | e.g., Once Daily | Data ± SEM | Data ± SEM |
| This compound | e.g., P.O. | e.g., 30 | e.g., Once Daily | Data ± SEM | Data ± SEM |
| Positive Control | e.g., P.O. | e.g., Celecoxib 10 | e.g., Once Daily | Data ± SEM | Data ± SEM |
Experimental Workflow for Preclinical Evaluation
A systematic workflow is essential for the robust evaluation of this compound in preclinical models. This typically involves formulation development, dose-range finding studies, pharmacokinetic analysis, and efficacy testing in a relevant disease model.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the administration of this compound via common routes in rodent models. Specific details may need to be optimized based on the experimental design and animal model.
Protocol 1: Oral Administration (P.O.) via Gavage
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Accurately weigh the animal to determine the correct dosing volume. Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous (e.g., by sonication or vortexing if it is a suspension).
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
Administration: Once the needle is correctly positioned in the stomach (there should be no resistance), slowly administer the compound.
-
Post-Administration Monitoring: Carefully remove the gavage needle. Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea. Return the animal to its cage and observe for any adverse reactions.
Protocol 2: Intraperitoneal (I.P.) Injection
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound formulation (sterile)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Preparation: Prepare the sterile this compound formulation. Draw the correct volume into the syringe based on the animal's body weight.
-
Animal Restraint: Securely restrain the animal, exposing the abdomen. The animal can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Clean the injection site with a 70% ethanol swab. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper needle placement. Slowly inject the solution.
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.
Protocol 3: Subcutaneous (S.C.) Injection
Objective: To administer this compound into the space between the skin and underlying muscle for slower, sustained absorption.
Materials:
-
This compound formulation (sterile)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Preparation: Prepare the sterile this compound formulation and draw up the required volume.
-
Animal Restraint: Restrain the animal and lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Injection: Swab the injection site with 70% ethanol. Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-Injection Care: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.
Protocol 4: Intravenous (I.V.) Injection (Tail Vein)
Objective: To administer this compound directly into the systemic circulation for rapid distribution. This route is technically demanding and requires proper training.
Materials:
-
This compound formulation (sterile, filtered, and free of particulates)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraining device for mice/rats
-
70% ethanol swabs
Procedure:
-
Preparation: Prepare the sterile, filtered this compound formulation.
-
Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Injection: Clean the tail with a 70% ethanol swab. Position the needle, with the bevel facing up, parallel to one of the lateral tail veins. Carefully insert the needle into the vein.
-
Administration: Successful entry into the vein is often indicated by a flash of blood in the needle hub. Slowly inject the solution. The solution should flow smoothly with no resistance or bleb formation.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Conclusion
The successful preclinical evaluation of this compound relies on the careful selection of administration routes and the implementation of robust, reproducible protocols. While specific in vivo data for this compound is limited in the public domain, the templates and generalized protocols provided here offer a solid framework for researchers to design and execute their studies. It is recommended to perform initial pilot studies to determine the optimal dosing, vehicle, and route of administration for the specific preclinical model being utilized.
References
Troubleshooting & Optimization
CAY10397 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing CAY10397, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to understanding and resolving solubility challenges with this potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as CK47A, is a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] It has a molecular formula of C₁₇H₁₆N₂O₅ and a molecular weight of 328.32 g/mol .[1][3][4] It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][3]
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in a range of organic solvents and a basic aqueous solution. It is important to refer to the manufacturer's datasheet for specific solubility information, as it can vary slightly between batches.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
This is a common issue encountered with compounds that are highly soluble in organic solvents but have poor aqueous solubility. When the DMSO stock solution is diluted into an aqueous medium, the this compound may crash out of solution as the solvent environment changes.
To prevent precipitation, consider the following strategies:
-
Minimize the volume of DMSO stock: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thus keeping the final DMSO percentage low.
-
Keep the final DMSO concentration low: The final concentration of DMSO in cell culture should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and solubility issues.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, first dilute the stock in a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Ensure proper mixing and temperature: When adding the this compound solution to your medium, vortex or mix gently but thoroughly. Pre-warming the aqueous medium to 37°C can also aid in dissolution.
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~35 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[2] |
| Ethanol | ~10 mg/mL[2] |
| 0.1 M Sodium Carbonate (Na₂CO₃) | ~0.2 mg/mL (200 µg/mL)[2] |
Note: Solubility values are approximate and may vary. It is recommended to perform small-scale solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.28 mg of this compound (Molecular Weight = 328.32 g/mol ).
-
Calculation: 10 mmol/L * 0.001 L * 328.32 g/mol = 0.00328 g = 3.28 mg
-
-
Weigh the compound: Carefully weigh out 3.28 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Perform the dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly: Immediately after adding the stock solution, gently vortex or pipette up and down to ensure the compound is evenly dispersed in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Visualization
Signaling Pathway
Caption: this compound inhibits 15-PGDH, increasing prostaglandin levels.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide
Caption: Troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Signal Pathway is Involved in Prostaglandin E2 Induced Cardiac Fibrosis in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CAY10397 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in cell-based assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins. This mechanism is crucial in various physiological and pathological processes, including inflammation, tissue repair, and cancer progression.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A good starting point for this compound in cell-based assays is its IC50 value, which is approximately 10 µM. However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on published studies with other 15-PGDH inhibitors, a broad concentration range can be considered for initial dose-response experiments.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To minimize the solvent's effect on cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%.
Q4: In which types of cell-based assays is this compound commonly used?
This compound and other 15-PGDH inhibitors are frequently used in a variety of cell-based assays to investigate the role of prostaglandin signaling in:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of increased prostaglandin levels on cell survival and proliferation.
-
Apoptosis Assays: To investigate whether the accumulation of prostaglandins induces programmed cell death.
-
PGE2 Measurement Assays (ELISA): To confirm the inhibitory effect of this compound on 15-PGDH activity by measuring the increase in extracellular PGE2 levels.
-
Wound Healing/Migration Assays: To assess the impact of elevated prostaglandins on cell migration and tissue repair processes.
-
Signaling Pathway Analysis (Western Blotting, qPCR): To study the downstream effects of prostaglandin receptor activation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low Efficacy or No Observable Effect
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Low 15-PGDH Expression | Verify the expression level of 15-PGDH in your cell line of interest using techniques like Western blotting or qPCR. If the expression is low, the effect of a 15-PGDH inhibitor will be minimal. Consider using a cell line with known high 15-PGDH expression. |
| Rapid Compound Degradation | While this compound is generally stable, its stability in your specific cell culture medium and conditions could be a factor. Consider replenishing the compound with fresh medium for long-term experiments (e.g., beyond 24-48 hours). |
| Cellular Efflux | Some cell lines may actively pump out small molecules, reducing the intracellular concentration of the inhibitor. You can investigate the use of efflux pump inhibitors, but this may introduce confounding variables. |
Issue 2: Unexpected Cytotoxicity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects and cytotoxicity. Lower the concentration and perform a careful dose-response analysis to find a non-toxic effective range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding cytotoxic levels (typically >0.5%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Prostaglandin-Induced Apoptosis | In some cancer cell lines, an increase in intracellular PGE2 can induce apoptosis.[1] If you observe cytotoxicity, it may be a direct consequence of the compound's mechanism of action. Confirm this by performing an apoptosis assay (e.g., Annexin V/PI staining). |
| Compound Precipitation | This compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the culture medium, and these precipitates can be cytotoxic. Visually inspect your culture wells for any signs of precipitation. If observed, reduce the final concentration or try using a solubilizing agent, though the latter may have its own effects on the cells. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Incubation Time |
| PGE2 Level Measurement (ELISA) | A549 (Lung Carcinoma) | 1 µM - 20 µM | 16 - 24 hours |
| Cell Viability (MTT/XTT Assay) | Various Cancer Cell Lines | 1 µM - 50 µM | 24 - 72 hours |
| Apoptosis (Annexin V/PI Staining) | Colon Cancer Cell Lines | 5 µM - 25 µM | 24 - 48 hours |
Note: These are suggested ranges. The optimal concentration should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Measuring PGE2 Levels in Cell Culture Supernatant using ELISA
This protocol provides a general workflow to quantify the effect of this compound on PGE2 production.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Pro-inflammatory stimulus (e.g., IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
Commercial PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Incubate overnight under standard conditions (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulation: After the pre-incubation period, add the pro-inflammatory stimulus (e.g., IL-1β at a final concentration of 1 ng/mL) to the wells to induce PGE2 synthesis.
-
Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Compare the PGE2 levels in the this compound-treated wells to the vehicle control.
Protocol 2: Assessing Cell Viability using the MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Mandatory Visualizations
Caption: Prostaglandin E2 synthesis, degradation, and signaling pathway with this compound inhibition.
Caption: Experimental workflow for measuring PGE2 levels after this compound treatment.
References
Potential off-target effects of CAY10397 to consider.
Topic: Potential Off-Target Effects of CAY10397 to Consider
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for off-target effects of this compound. While this compound is a known inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH), comprehensive public data on its broader selectivity profile is limited. This guide offers a framework for understanding, identifying, and mitigating potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration for a small molecule inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target. These interactions can lead to a variety of issues in research and development, including:
-
Misinterpretation of Experimental Data: An observed phenotype may be incorrectly attributed to the inhibition of the intended target when it is, in fact, caused by an off-target interaction.
-
Toxicity: Off-target binding can lead to cellular toxicity or other adverse effects.
-
Reduced Efficacy: If a significant portion of the compound is bound to off-targets, the concentration available to inhibit the intended target may be reduced.
For these reasons, understanding the selectivity profile of a compound like this compound is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential.
Q2: What is the primary target of this compound?
A2: The primary and intended target of this compound is 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . It acts as a selective inhibitor of this enzyme, which is responsible for the inactivation of prostaglandins. By inhibiting 15-PGDH, this compound prolongs the biological activity of endogenous prostaglandins.
Q3: Since specific off-target data for this compound is not publicly available, how can I experimentally assess its selectivity?
A3: Researchers can employ several strategies to determine the selectivity of this compound:
-
Biochemical Screening Panels: Submit the compound to a commercial service (e.g., KINOMEscan®, Eurofins Discovery) for screening against a broad panel of kinases or other enzyme classes. These services provide quantitative data on the compound's binding affinity or inhibitory activity against hundreds of potential off-targets.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify the binding partners of a compound in a complex proteome (e.g., cell lysate or live cells).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction. This can be performed for the intended target and suspected off-targets.
-
Phenotypic Screening with Controls: In your cellular assays, include a negative control compound that is structurally similar to this compound but inactive against 15-PGDH. Additionally, using genetic approaches like siRNA or CRISPR to knock down 15-PGDH can help determine if the observed phenotype is solely due to the inhibition of the intended target.
Q4: If I observe an unexpected phenotype in my experiment, how can I determine if it is likely due to an off-target effect of this compound?
A4: Troubleshooting unexpected results requires a systematic approach:
-
Confirm Target Engagement: First, verify that this compound is inhibiting 15-PGDH in your experimental system at the concentration used.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the potency for the phenotype differs significantly from the potency of 15-PGDH inhibition, it may suggest an off-target effect.
-
Use Orthogonal Approaches: As mentioned above, use a different inhibitor of 15-PGDH or a genetic knockdown of 15-PGDH. If these methods do not replicate the phenotype observed with this compound, an off-target effect is likely.
-
Consider Potential Off-Target Classes: Based on the chemical structure of this compound, it may have the potential to interact with other nucleotide-binding proteins or dehydrogenases. Kinases are a common class of off-targets for many small molecule inhibitors.
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent with the known function of 15-PGDH.
| Question | Possible Cause | Troubleshooting Steps |
| Could this be an off-target effect? | Yes, if the observed phenotype cannot be explained by the downstream consequences of 15-PGDH inhibition (i.e., increased prostaglandin levels), an off-target effect is a primary suspect. | 1. Validate with a Different Tool: Use another selective 15-PGDH inhibitor. If the phenotype is not reproduced, it points to an off-target effect of this compound. 2. Genetic Validation: Use siRNA or CRISPR to deplete 15-PGDH. If this does not phenocopy the effect of this compound, the effect is likely off-target. 3. Rescue Experiment: If possible, add exogenous downstream metabolites that would be depleted by 15-PGDH activity to see if this rescues the phenotype. |
Issue: I suspect this compound is inhibiting a protein kinase in my cells.
| Question | Possible Cause | Troubleshooting Steps |
| How can I test this hypothesis? | Small molecules can often have unintended activity against kinases due to conserved ATP-binding sites. | 1. Kinase Profiling: The most direct way is to perform a broad kinase screen. Services like KINOMEscan® can test the binding of this compound against hundreds of kinases.[1] 2. Western Blot Analysis: If you have a specific kinase or pathway in mind, you can use western blotting to check the phosphorylation status of its known substrates in cells treated with this compound. A change in phosphorylation may indicate off-target kinase inhibition. |
Data Presentation
Should you perform a selectivity screen, the data could be summarized in a table similar to the hypothetical example below. This format allows for a clear comparison of the compound's potency against its intended target versus potential off-targets.
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Target Name | Activity (IC₅₀/Kᵈ in µM) | Fold Selectivity vs. 15-PGDH |
| Primary Target | 15-PGDH | 10 | 1x |
| Kinase | Kinase A | > 100 | > 10x |
| Kinase | Kinase B | 50 | 5x |
| Dehydrogenase | DHase X | > 100 | > 10x |
| Other | Protein Y | 75 | 7.5x |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
Experimental Protocols
Protocol 1: General Methodology for Biochemical Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases, often performed by specialized contract research organizations.
-
Compound Preparation:
-
Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO to be used for the assay.
-
-
Assay Principle:
-
The assay typically measures the ability of the test compound to compete with a known, tagged ligand that binds to the ATP-binding site of the kinase.
-
The amount of tagged ligand displaced is proportional to the affinity of the test compound for the kinase.
-
-
Procedure (Example using a competition binding assay):
-
A panel of purified kinases, each tagged with a unique DNA label, is used.
-
Each kinase is incubated with a proprietary, immobilized ligand in the presence of the test compound (this compound) at a fixed concentration (for single-point screening) or a range of concentrations (for dose-response curves).
-
If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR to detect the DNA tag.
-
-
Data Analysis:
-
The results are often expressed as percent inhibition relative to a DMSO control.
-
For compounds showing significant inhibition, a dose-response curve is generated to determine the dissociation constant (Kᵈ) or IC₅₀ value.
-
Protocol 2: General Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm that this compound engages with its target (15-PGDH) or potential off-targets in a cellular environment.
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification:
-
Analyze the amount of the target protein (e.g., 15-PGDH) remaining in the supernatant for each temperature point using Western blotting or another protein detection method.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. This compound), plot the percentage of soluble protein remaining as a function of temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound binds to and stabilizes the protein.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for investigating a potential off-target effect.
References
CAY10397 In Vivo Bioavailability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to improve the in vivo bioavailability of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Prostaglandins are naturally occurring lipids that are rapidly inactivated in vivo by 15-PGDH.[2] By inhibiting this enzyme, this compound effectively prolongs the biological lifetime and activity of endogenous prostaglandins.[2][3]
Q2: What are the known solubility limitations of this compound?
A2: this compound is a crystalline solid characterized by poor aqueous solubility but demonstrates good solubility in several organic solvents.[2] This is a critical factor to consider when designing in vivo experiments. The reported solubility values are summarized in the table below.
Q3: How should this compound and its stock solutions be stored?
A3: For long-term stability, this compound solid should be stored at -20°C, where it is stable for at least four years.[2][3][4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[4]
Q4: What is the recommended method for preparing a high-concentration stock solution?
A4: Given its high solubility in Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), these are the recommended solvents for preparing a primary stock solution.[2] For example, to prepare a 25 mg/mL stock, dissolve the appropriate amount of this compound solid in pure DMSO. This high-concentration stock can then be diluted into an appropriate aqueous vehicle for in vivo administration.
Data & Formulation
Table 1: Solubility Profile of this compound
This table summarizes the known solubility of this compound in various solvents, which is crucial for developing a suitable formulation.
| Solvent | Concentration |
| DMF | 35 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 10 mg/mL |
| 0.1 M Na₂CO₃ | 0.2 mg/mL (200 µg/mL) |
Data sourced from Cayman Chemical.[2]
Table 2: Common Vehicle Compositions for Poorly Soluble Compounds
The following are example vehicle formulations commonly used in preclinical studies to administer hydrophobic compounds like this compound. The final ratio must be optimized to ensure the compound remains in solution without causing toxicity.
| Vehicle Component | Role | Typical % (v/v) | Notes |
| DMSO or Ethanol | Primary Solvent | 1-10% | Dissolves the compound initially. Keep below 10% to minimize toxicity. |
| PEG 300/400 | Co-solvent | 10-40% | Helps maintain solubility upon aqueous dilution. |
| Tween® 80 / Kolliphor® EL | Surfactant | 1-10% | Improves solubility and stability by forming micelles. |
| Saline or PBS | Aqueous Diluent | 40-88% | Used to bring the formulation to the final injectable volume. |
Troubleshooting Guide
Problem: My this compound formulation is cloudy or shows visible precipitation.
-
Cause: This occurs when the compound crashes out of solution after the organic stock solution is diluted into an aqueous vehicle. The final concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the target dosing concentration.
-
Increase Co-solvent/Surfactant Percentage: Modify the vehicle composition. Increase the proportion of co-solvents (like PEG400) or surfactants (like Tween® 80) to improve the solubilizing capacity of the vehicle.[5][6]
-
Optimize Preparation Method: Ensure the preparation method prevents precipitation. A common technique is to add the aqueous phase to the organic phase slowly while vortexing.
-
Pre-formulation Check: Before animal administration, test the formulation's stability by letting it sit at room temperature for an hour or by adding a small volume to a larger volume of saline to mimic injection and check for precipitation.
-
Problem: I am observing low or highly variable plasma concentrations of this compound after administration.
-
Cause: This points to poor bioavailability, which can stem from poor absorption, rapid metabolism, or formulation issues.
-
Solutions:
-
Re-evaluate the Formulation: Poor bioavailability is often a direct result of poor solubility.[6] Employ more advanced formulation strategies to enhance absorption:
-
Lipid-Based Formulations: Use lipids or self-emulsifying drug delivery systems (SEDDS) to improve absorption, particularly for oral administration.[7]
-
Particle Size Reduction: For oral suspension, reducing the particle size via micronization or creating a nanosuspension can significantly increase the surface area, leading to a faster dissolution rate and improved absorption.[6][8][9]
-
Complexation: Using cyclodextrins to form an inclusion complex can markedly improve the aqueous solubility of this compound.[5][7]
-
-
Change the Route of Administration: If using oral administration, poor absorption from the GI tract or high first-pass metabolism in the liver may be limiting bioavailability. Consider switching to a parenteral route (e.g., intravenous, intraperitoneal, or subcutaneous) to bypass these barriers and achieve higher systemic exposure.
-
Conduct a Pharmacokinetic (PK) Study: A formal PK study with frequent blood sampling is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This data will reveal if the issue is poor absorption (low Cmax, long Tmax) or rapid clearance.
-
Visual Guides & Protocols
This compound Mechanism of Action
Caption: this compound inhibits the 15-PGDH enzyme, preventing prostaglandin degradation.
Troubleshooting Workflow for Poor Bioavailability
Caption: Decision tree for troubleshooting low in vivo exposure of this compound.
Representative Experimental Protocol
Objective: To assess the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound (crystalline solid)
-
Solvents: DMSO, PEG400, Tween® 80
-
Vehicle: Sterile Saline (0.9% NaCl)
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Dosing equipment: Syringes, IV catheters, oral gavage needles
-
Blood collection: EDTA-coated microtubes, centrifuges
Methodology:
-
Formulation Preparation (Example for a 5 mg/kg dose):
-
IV Formulation (1 mg/mL):
-
Weigh this compound and dissolve in DMSO to make a 20 mg/mL stock solution.
-
In a sterile tube, combine DMSO (5%), PEG400 (20%), and Tween® 80 (5%).
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing.
-
Add sterile saline to reach the final volume (q.s. to 100%). The final vehicle is 5% DMSO / 20% PEG400 / 5% Tween® 80 / 70% Saline.
-
Visually inspect for clarity. Filter through a 0.22 µm syringe filter for sterility.
-
-
PO Formulation (2 mg/mL):
-
Prepare similarly to the IV formulation, but a higher concentration may be achievable and required. The percentage of co-solvents can be increased if needed, ensuring the vehicle is well-tolerated orally.
-
-
-
Animal Dosing:
-
Acclimatize animals for at least one week. Fast mice for 4 hours before dosing (water ad libitum).
-
Divide mice into two groups (n=3-5 per group): IV and PO.
-
IV Group: Administer this compound formulation via tail vein injection at a volume of 5 mL/kg.
-
PO Group: Administer this compound formulation via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30-50 µL) from each animal at designated time points.
-
IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes. Keep samples on ice.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the supernatant (plasma) to new, clearly labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (half-life).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound 98 ,solid 78028-01-0 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CAY10397 Toxicity in Long-Term Studies
Disclaimer: Information regarding specific in vivo toxicity and detailed long-term study protocols for CAY10397 is not extensively available in the public domain. This guide provides a comprehensive framework based on best practices for novel small molecule inhibitors and should be adapted based on empirical data generated from your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is the primary enzyme responsible for the degradation and inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][3][4][5] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of prostaglandins, which can enhance tissue regeneration and other physiological processes.[1][6][7][8][9]
Q2: My cells or animals are showing signs of toxicity. What are the most common causes?
Toxicity in long-term studies can stem from several sources:
-
Compound-Specific Toxicity: The inherent chemical properties of this compound may cause on-target (related to 15-PGDH inhibition) or off-target toxicity at higher concentrations or with prolonged exposure.[10][11]
-
Vehicle Toxicity: The solvent used to dissolve and administer this compound (e.g., DMSO, ethanol) can be toxic to cells and animals, especially at higher concentrations.[12] It is crucial to keep the final vehicle concentration as low as possible.
-
Formulation Issues: this compound has poor aqueous solubility.[1] Improper formulation can lead to precipitation of the compound, which can cause local tissue irritation, inconsistent dosing, and physical toxicity.
-
Metabolite Toxicity: The metabolic breakdown products of this compound could be more toxic than the parent compound.
Q3: How do I determine a safe and effective dose for my long-term experiments?
A multi-step approach is required. Start with in vitro dose-response studies to determine the half-maximal inhibitory concentration (IC50) for 15-PGDH and the cytotoxic concentration (TC50) in your cell model.[12] Use this data to inform the design of an in vivo dose-range finding study to establish the Maximum Tolerated Dose (MTD).[13][14][15][16][17][18][19] Efficacy studies should be conducted using doses at or below the MTD.
Q4: What are the best practices for formulating this compound to minimize toxicity?
Given its poor water solubility, proper formulation is critical.[20][21][22][23][24]
-
Solubilization: Utilize appropriate solvents or co-solvents based on established solubility data.
-
Vehicle Selection: For in vivo studies, consider vehicles like polyethylene glycol (PEG), cyclodextrins, or lipid-based formulations to improve solubility and bioavailability.[14]
-
Preparation: Always prepare fresh dosing solutions. If storage is necessary, store them under recommended conditions (-20°C) and check for precipitation before each use.[1]
-
Controls: Always include a vehicle-only control group in your experiments to differentiate between compound and vehicle effects.[14]
Troubleshooting Guides
Guide 1: In Vitro Toxicity Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death Across All Concentrations | 1. Vehicle (e.g., DMSO) concentration is too high.2. Error in compound dilution.3. Compound is acutely toxic to the cell line. | 1. Ensure the final DMSO concentration is <0.5%, ideally <0.1%. Run a vehicle-only toxicity curve.2. Verify all stock concentrations and dilution calculations.3. Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to find a non-toxic range. |
| Precipitate Forms in Culture Media | Poor solubility of this compound in aqueous media. | 1. Decrease the final concentration of this compound.2. Increase the serum concentration in the media if compatible with the assay.3. Consider using a different formulation approach, such as complexation with cyclodextrin. |
| Inconsistent Results Between Experiments | 1. Instability of this compound in solution.2. Variation in cell seeding density.3. Issues with assay reagents (e.g., MTT). | 1. Prepare fresh stock solutions and dilutions for each experiment.2. Standardize cell counting and seeding procedures.3. Check the expiration date and proper storage of all assay components. |
Guide 2: In Vivo Toxicity Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Animal Weight Loss (>15%) | 1. Compound dose is above the MTD.2. Vehicle toxicity.3. Dehydration or reduced food intake due to compound effects. | 1. Reduce the dose. The MTD is often defined as the dose causing ~10% weight loss.[16]2. Carefully observe the vehicle-only control group for any adverse effects.[13]3. Provide supportive care like hydration gels or palatable food, as approved by IACUC. |
| Local Tissue Irritation at Injection Site | Compound precipitation due to poor solubility in the vehicle. | 1. Improve the formulation using solubilizing agents (e.g., Tween 80, PEG400).2. Increase the dosing volume to lower the concentration (within IACUC limits).3. Consider an alternative route of administration. |
| No Efficacy at Non-Toxic Doses | 1. Insufficient bioavailability or rapid metabolism.2. Dose is too low to achieve target engagement. | 1. Conduct pharmacokinetic (PK) studies to measure plasma and tissue levels of this compound.2. Perform a pharmacodynamic (PD) study to confirm 15-PGDH inhibition in the target tissue.3. If PK is poor, re-formulation is necessary to improve exposure.[14] |
Quantitative Data Summary
Table 1: this compound Solubility Data This table summarizes the known solubility of this compound in various common laboratory solvents. This information is critical for preparing stock solutions.
| Solvent | Approximate Solubility | Source |
| DMSO | 25 mg/mL | [1] |
| DMF | 35 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| 0.1 M Na₂CO₃ | 0.2 mg/mL | [1] |
Table 2: Example In Vitro Dose-Response Data for Cytotoxicity Assessment This table illustrates how to present data from an MTT assay to determine the TC50 (Toxic Concentration, 50%).
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.1 ± 5.2 |
| 5 | 95.3 ± 4.8 |
| 10 | 89.7 ± 6.1 |
| 25 | 72.4 ± 7.3 |
| 50 | 51.2 ± 5.9 |
| 100 | 23.5 ± 4.2 |
Experimental Protocols
Protocol 1: Determining In Vitro Cytotoxicity (TC50) using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[25][26][27][28]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the well will be below 0.5%. Prepare a 2X vehicle control solution.
-
Cell Treatment: Remove the old medium and add 100 µL of the 1X final concentration compound dilutions and vehicle controls to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your long-term study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[25]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the TC50 value.
Protocol 2: In Vivo Dose-Range Finding (DRF) Study
This protocol is designed to determine the Maximum Tolerated Dose (MTD) for a defined dosing period (e.g., 14 days).[13][15][16][18][19]
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old). Acclimate animals for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg). Doses should be selected based on in vitro data and literature on similar compounds.
-
Formulation: Prepare the dosing formulation. For oral administration, a common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in water. For IP injection, a vehicle containing DMSO, PEG300, and saline might be used. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the vehicle or this compound once daily (or as planned for the long-term study) for 14 consecutive days.
-
Monitoring:
-
Daily: Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Twice Weekly: Measure body weight and food consumption.
-
-
Endpoint: The primary endpoint is the MTD, often defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.[16]
-
Terminal Procedures (Optional): At the end of the study, blood can be collected for clinical chemistry and major organs (liver, kidneys, spleen) can be harvested for weight analysis and histopathology to identify potential target organs of toxicity.[13]
Visualizations
Caption: Mechanism of action for this compound in the prostaglandin signaling pathway.
Caption: Experimental workflow for determining the optimal dose of this compound.
Caption: Logical workflow for troubleshooting the source of in vivo toxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. 15-PGDH inhibition enhances hematopoietic regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibiting a master regulator of aging regenerates joint cartilage in mice [med.stanford.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. A simple model to solve a complex drug toxicity problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. criver.com [criver.com]
- 19. nc3rs.org.uk [nc3rs.org.uk]
- 20. mdpi.com [mdpi.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. researchgate.net [researchgate.net]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
Adjusting experimental protocols for different cell lines with CAY10397.
Welcome to the technical support center for CAY10397. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration and prolongs the activity of prostaglandins. This can impact various cellular processes, including proliferation, migration, and inflammation.
Q2: What is the recommended starting concentration for this compound in a new cell line?
Based on available data, a starting concentration range of 1 µM to 25 µM is recommended. The reported IC50 (the concentration at which 50% of the enzyme's activity is inhibited) is approximately 10 µM in biochemical assays.[1] However, the optimal concentration for cell-based assays will vary depending on the cell line's expression level of 15-PGDH, cell density, and the specific endpoint being measured. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the solid compound and stock solutions at -20°C for long-term stability.
Q4: I am not observing the expected effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low 15-PGDH expression: The target cell line may express low levels of 15-PGDH, the target of this compound. It is recommended to verify the expression of 15-PGDH in your cell line of interest by techniques such as qPCR or Western blotting.
-
Cell density: The density of cells at the time of treatment can influence the outcome. High cell densities may require higher concentrations of the inhibitor.
-
Incubation time: The duration of treatment with this compound may need to be optimized. A time-course experiment is recommended to determine the optimal incubation period.
-
Compound degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Assay sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect changes. Consider using a more direct and sensitive readout.
Q5: Can this compound be used in combination with other treatments?
Yes, this compound can be used in combination with other agents to study synergistic or antagonistic effects. For example, since this compound increases prostaglandin levels, it can be used to enhance the effects of exogenously added prostaglandins or to sensitize cells to treatments that are modulated by prostaglandin signaling pathways.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~10 µM | Biochemical Assay | [1] |
| Solubility | |||
| DMSO | 25 mg/mL | - | |
| Ethanol | 10 mg/mL | - | |
| DMF | 35 mg/mL | - | |
| Storage | -20°C | - | |
| Stability | ≥ 4 years at -20°C | - |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Endothelial Cell Tube Formation Assay
This protocol provides a method to assess the impact of this compound on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
DMSO
-
96-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of basal medium.
-
Treatment: Prepare different concentrations of this compound in endothelial cell growth medium.
-
Cell Seeding: Mix the cell suspension with the medium containing this compound and seed the cells (e.g., 1.5 x 10^4 cells in 150 µL) onto the solidified matrix. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images to quantify tube formation. Parameters such as the number of junctions, total tube length, and number of loops can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: this compound inhibits 15-PGDH, increasing prostaglandin levels and their cellular effects.
Caption: A stepwise workflow for testing this compound in a new cell line.
Caption: A decision tree for troubleshooting experiments with this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of CAY10397 on 15-hydroxyprostaglandin Dehydrogenase (15-PGDH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10397, an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with other notable alternatives in the field. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.
15-PGDH is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Inhibition of 15-PGDH leads to increased levels of PGE2, a signaling molecule implicated in various physiological processes, including tissue regeneration and inflammation.[1][2] This has made 15-PGDH a compelling target for therapeutic development in diverse areas such as regenerative medicine and oncology.[2]
Comparative Analysis of 15-PGDH Inhibitors
The selection of a suitable 15-PGDH inhibitor is crucial for experimental success. The following table summarizes the quantitative performance of this compound and its alternatives based on their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). Lower values are indicative of higher potency.
| Compound | IC50 | Ki | Key Features |
| This compound | ~10 µM[3] | Not Reported | A selective inhibitor of 15-hydroxy PGDH.[3] |
| SW033291 | 1.5 nM[4] | 0.1 nM[4] | A potent, high-affinity, and selective inhibitor of 15-PGDH.[4] |
| ML148 | 11 nM or 56 nM | Not Reported | A potent and selective 15-PGDH inhibitor.[5] |
| Amgen Compound (B15R) | 0.4 nM | Not Reported | A recently disclosed potent inhibitor of recombinant human 15-PGDH.[6] |
Signaling Pathway of 15-PGDH
The primary role of 15-PGDH is the enzymatic inactivation of prostaglandins. The diagram below illustrates the canonical pathway involving the synthesis of PGE2 from arachidonic acid by cyclooxygenase (COX) enzymes and its subsequent degradation by 15-PGDH. Inhibition of 15-PGDH effectively blocks this degradation step, leading to an accumulation of active PGE2, which can then exert its biological effects through various prostaglandin E receptors (EP1-4).
Experimental Protocol: In Vitro 15-PGDH Inhibition Assay
This protocol outlines a generalized fluorometric assay to determine the inhibitory potential of compounds like this compound against 15-PGDH. The assay measures the increase in NADH fluorescence, a product of the 15-PGDH-catalyzed oxidation of a prostaglandin substrate.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)
-
Prostaglandin E2 (PGE2) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ML148)
-
96-well black microplate
-
Fluorescence plate reader with excitation/emission wavelengths of 340/445 nm, respectively.[5]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 15-PGDH enzyme in the assay buffer. Keep on ice.
-
Prepare a stock solution of PGE2 substrate and NAD+ in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer.
-
100% Activity wells: 15-PGDH enzyme solution and solvent control.
-
Inhibitor wells: 15-PGDH enzyme solution and serial dilutions of the test inhibitor.
-
Positive Control wells: 15-PGDH enzyme solution and the positive control inhibitor.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.[5]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the PGE2 substrate and NAD+ working solutions to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex/Em = 340/445 nm) over time in kinetic mode.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the activity in the inhibitor wells to the 100% activity wells.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram provides a visual workflow for this experimental protocol.
Disclaimer: This guide is intended for research purposes only. The experimental protocol provided is a general template and may require optimization based on specific laboratory conditions and reagents.
References
- 1. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Amgen discloses 15-PGDH inhibitors | BioWorld [bioworld.com]
A Comparative Analysis of CAY10397 and Other 15-PGDH Inhibitors for Therapeutic Research
This guide provides a detailed comparison of the potency of various small molecule inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a focus on CAY10397. 15-PGDH is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair by elevating endogenous PGE2 levels.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of 15-PGDH inhibition.
Understanding the Role of 15-PGDH in Tissue Regeneration
15-PGDH is the primary enzyme that catabolizes and inactivates PGE2.[4] PGE2 plays a crucial role in various physiological processes, including inflammation, cell growth, and the maintenance of tissue stem cells.[1][3] By inhibiting 15-PGDH, the localized concentration of PGE2 increases, which in turn can promote the regeneration of damaged tissues in organs such as the bone marrow, colon, and liver.[3] This mechanism has generated significant interest in developing potent and selective 15-PGDH inhibitors for conditions like osteoarthritis, age-related muscle weakness, and recovery from injury.[5][6]
Comparative Potency of 15-PGDH Inhibitors
The potency of an inhibitor is a key determinant of its potential therapeutic efficacy. It is commonly measured by the half-maximal inhibitory concentration (IC50) or the inhibitor dissociation constant (Ki). A lower IC50 or Ki value indicates greater potency.[7][8] The following table summarizes the reported potencies of this compound (SW033291) and other notable 15-PGDH inhibitors.
| Inhibitor | Potency (IC50/Ki) | Notes |
| This compound (SW033291) | Ki: 0.1 nM | A potent, high-affinity, non-competitive inhibitor.[2][3][9] |
| 15-PGDH-IN-2 | IC50: 0.274 nM | Investigated for its potential in hair loss and wound healing.[2] |
| 15-PGDH-IN-4 | IC50: 1.2 nM | Studied for its role in immune cell function and tissue regeneration.[2] |
| MF-DH-300 | IC50: 1.6 nM | Explored for its potential in treating muscle disorders like spinal muscular atrophy.[2] |
| 15-PGDH-IN-1 | IC50: 3 nM | An orally active inhibitor with applications in tissue repair research.[2] |
| HW201877 | IC50: 3.6 nM | An orally active inhibitor studied in models of inflammatory bowel disease.[2] |
| ML148 | IC50: 56 nM | A selective inhibitor used in prostaglandin-signaling pathway research.[2] |
| 15-epi-PGE1 | IC50: 170 µM | A non-competitive inhibitor of human placental 15-PGDH.[2] |
As indicated in the table, this compound, also known as SW033291, demonstrates exceptional potency with a Ki of 0.1 nM, positioning it as one of the most potent inhibitors of 15-PGDH identified to date.[2][9]
Experimental Methodologies
The determination of inhibitor potency is crucial for comparative analysis. Below is a generalized protocol for an in vitro 15-PGDH inhibition assay, which is a common method to determine IC50 values.
In Vitro 15-PGDH Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of 15-PGDH by 50%.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Assay buffer (e.g., Tris-HCl)
-
Test inhibitors at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitors, PGE2, and NAD+ in the appropriate assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant 15-PGDH enzyme to each well to initiate the pre-incubation with the inhibitor.
-
Initiation of Reaction: Add the PGE2 substrate to each well to start the enzymatic reaction. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD+ to NADH, which is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the data by setting the enzyme activity without any inhibitor to 100% and the background (no enzyme) to 0%.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic regression model to determine the IC50 value.[7][10]
-
Visualizing the Mechanism and Workflow
To better understand the context of 15-PGDH inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting a master regulator of aging regenerates joint cartilage in mice [med.stanford.edu]
- 6. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Potential of CAY10397: A Comparative Analysis of 15-Hydroxyprostaglandin Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10397 with other experimental models and alternative compounds targeting the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to facilitate informed decisions in the pursuit of novel therapeutic strategies.
This compound is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of PGE2, a critical lipid mediator involved in a myriad of physiological and pathological processes including inflammation, tissue repair, and cancer.[2][3] This guide will delve into the experimental data surrounding this compound and its counterparts, offering a clear comparison of their performance in various experimental settings.
Quantitative Comparison of 15-PGDH Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable 15-PGDH inhibitors. This data, collated from various studies, provides a quantitative basis for comparing their efficacy at the molecular level.
| Compound | Inhibitory Potency (IC50/Ki) | Experimental System | Reference |
| This compound | IC50: ~10 µM | Not specified | [1] |
| SW033291 | Ki: 0.1 nM | In vitro enzyme assay | [2][4] |
| ML148 | IC50: 19 nM | In vitro enzyme assay | [5] |
| 15-PGDH-IN-1 | IC50: 3 nM | Recombinant human 15-PGDH | |
| (+)-SW209415 | Not specified, but noted as a potent second-generation inhibitor | In vivo | [6] |
Signaling Pathway of Prostaglandin E2 Metabolism and Inhibition
The diagram below illustrates the metabolic pathway of Prostaglandin E2 (PGE2) and the mechanism of action of 15-PGDH inhibitors like this compound.
Experimental Models and Protocols
The efficacy of 15-PGDH inhibitors has been evaluated in a variety of experimental models, ranging from in vitro enzymatic assays to in vivo animal studies. Below are detailed protocols for key experiments cited in the literature.
In Vitro 15-PGDH Inhibitor Screening Assay
This assay is fundamental for determining the direct inhibitory activity of compounds on the 15-PGDH enzyme.
Objective: To quantify the in vitro potency of test compounds in inhibiting recombinant human 15-PGDH.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound, SW033291) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant 15-PGDH enzyme, and NAD+.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Measure the rate of NADH production, which is proportional to the enzyme activity. This can be done by monitoring the increase in fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Cell-Based Assay for PGE2 Accumulation
This assay assesses the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
Objective: To measure the increase in extracellular PGE2 levels in cultured cells treated with a 15-PGDH inhibitor.
Materials:
-
A suitable cell line that expresses 15-PGDH (e.g., A549 lung carcinoma cells).
-
Cell culture medium and supplements.
-
Stimulating agent to induce PGE2 production (e.g., interleukin-1β).
-
Test compounds (15-PGDH inhibitors).
-
PGE2 enzyme immunoassay (EIA) kit.
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with an agent like IL-1β to induce the production of PGE2.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit according to the manufacturer's instructions.[8][9][10]
-
Normalize the PGE2 levels to the total protein concentration in the corresponding cell lysates.
-
Compare the PGE2 levels in the treated groups to the vehicle-treated control group to determine the fold-increase in PGE2 accumulation.[2]
In Vivo Murine Models of Tissue Regeneration
These models are crucial for evaluating the therapeutic potential of 15-PGDH inhibitors in a living organism.
Objective: To assess the effect of 15-PGDH inhibitors on tissue repair and regeneration in mouse models of injury.
Experimental Models:
-
Bone Marrow Transplantation: To evaluate the acceleration of hematopoietic recovery.[3]
-
Colitis Model: To assess the promotion of intestinal mucosal healing.[5]
-
Partial Hepatectomy: To study the enhancement of liver regeneration.[5]
General Protocol (Example: Bone Marrow Transplantation):
-
Induce bone marrow ablation in recipient mice through irradiation.
-
Transplant donor bone marrow cells into the recipient mice.
-
Administer the 15-PGDH inhibitor (e.g., SW033291) or vehicle control to the recipient mice daily or as per the established dosing regimen.[11]
-
Monitor the recovery of peripheral blood cell counts (neutrophils, platelets, etc.) at regular intervals.
-
At the end of the study, assess hematopoietic stem and progenitor cell populations in the bone marrow and spleen by flow cytometry.
-
Compare the rate and extent of hematopoietic recovery between the inhibitor-treated and control groups to determine the in vivo efficacy of the compound.[1][3]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the cross-validation of a 15-PGDH inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Measurement of Prostaglandin E2 [bio-protocol.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of small molecule inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. While this guide focuses on the well-characterized inhibitor SW033291 due to the extensive availability of comparative data, the principles and methodologies described are broadly applicable to other inhibitors in this class, including CAY10397. Inhibition of 15-PGDH leads to increased levels of prostaglandins, particularly Prostaglandin E2 (PGE2), which has been shown to play a crucial role in tissue regeneration and other physiological processes.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of the 15-PGDH inhibitor SW033291.
Table 1: In Vitro Efficacy of SW033291 Against 15-PGDH
| Parameter | Value | Description |
| IC50 | 1.5 nM | The half maximal inhibitory concentration against 6 nM of 15-PGDH enzyme.[1] |
| Kiapp | 0.1 nM | The apparent inhibitor dissociation constant, indicating high-affinity binding to 15-PGDH.[1][2] |
| Cellular 15-PGDH Activity | 85% reduction | The decrease in 15-PGDH enzyme activity in cells treated with SW033291.[1][2] |
| Cellular PGE2 Levels | 3.5-fold increase | The increase in PGE2 levels in A549 cells treated with 500 nM SW033291.[2] |
| EC50 (Cellular) | ~75 nM | The half maximal effective concentration for increasing cellular PGE2 levels.[2] |
Table 2: In Vivo Effects of SW033291 in Murine Models
| Parameter | Effect | Animal Model | Dosage |
| PGE2 Levels (Bone Marrow) | 2-fold increase | C57BL/6J mice | 10 mg/kg |
| PGE2 Levels (Colon) | 2-fold increase | C57BL/6J mice | 10 mg/kg |
| PGE2 Levels (Liver) | 2-fold increase | C57BL/6J mice | 10 mg/kg |
| PGE2 Levels (Lung) | 2-fold increase | C57BL/6J mice | 10 mg/kg |
| Neutrophil Recovery | Accelerated by 6 days | Bone Marrow Transplant Model | Not Specified |
| Platelet Recovery | Accelerated by 6 days | Bone Marrow Transplant Model | Not Specified |
| Erythrocyte Recovery | Accelerated by 6 days | Bone Marrow Transplant Model | Not Specified |
| Peripheral Neutrophil Counts | 2-fold increase | C57BL/6J mice | 10 mg/kg, twice daily for 3 days[2] |
| Marrow SKL Cells | 65% increase | C57BL/6J mice | 10 mg/kg, twice daily for 3 days[2] |
| Marrow SLAM Cells | 71% increase | C57BL/6J mice | 10 mg/kg, twice daily for 3 days[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro 15-PGDH Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against recombinant 15-PGDH.
Materials:
-
Recombinant 15-PGDH protein
-
SW033291 (or other inhibitor)
-
Prostaglandin E2 (PGE2)
-
NAD+
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)
-
Fluorescence plate reader
Procedure:
-
Prepare reaction mixtures containing specific concentrations of the 15-PGDH enzyme and the test inhibitor in the reaction buffer.
-
Add 150 µM NAD+ and 25 µM PGE2 to the reaction mixture.
-
Incubate the mixture for 15 minutes at 25°C.
-
Measure the generation of NADH by monitoring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.
-
Calculate the enzyme activity and the percentage of inhibition by the test compound.
In Vivo Murine Bone Marrow Transplant Model
Objective: To evaluate the in vivo effect of a 15-PGDH inhibitor on hematopoietic recovery following bone marrow transplantation.
Materials:
-
C57BL/6J mice (donor and recipient)
-
SW033291 (or other inhibitor) formulated for in vivo administration
-
Lethal irradiation source
-
Bone marrow cells from donor mice
-
Flow cytometer for blood cell analysis
Procedure:
-
Subject recipient mice to a lethal dose of radiation to ablate their hematopoietic system.
-
Isolate bone marrow cells from donor mice.
-
Transplant a specified number of donor bone marrow cells into the irradiated recipient mice via intravenous injection.
-
Administer the 15-PGDH inhibitor (e.g., SW033291 at 10 mg/kg) or a vehicle control to the recipient mice, typically twice daily for a specified period (e.g., 3 days).[2]
-
Monitor the recovery of peripheral blood counts (neutrophils, platelets, and red blood cells) by collecting blood samples at regular intervals and analyzing them using a flow cytometer.
-
Compare the rate of hematopoietic recovery between the inhibitor-treated and control groups.
Measurement of PGE2 Levels in Tissues by LC-MS/MS
Objective: To quantify the in vivo levels of PGE2 in various tissues following treatment with a 15-PGDH inhibitor.
Materials:
-
Tissue samples (e.g., bone marrow, colon, liver, lung)
-
Internal standard (e.g., d4-PGE2)
-
Extraction solvent (e.g., hexane/ethyl acetate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest tissues from mice treated with the 15-PGDH inhibitor or vehicle control.
-
Homogenize the tissue samples and add a known amount of the internal standard.
-
Extract PGE2 from the tissue homogenates using a suitable organic solvent.
-
Evaporate the organic phase and reconstitute the residue in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system for separation and quantification of PGE2.
-
Calculate the concentration of PGE2 in the original tissue sample based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualization
Signaling Pathway of 15-PGDH Inhibition in the Bone Marrow Niche
Caption: 15-PGDH inhibition increases PGE2, leading to enhanced HSC homing and recovery.
References
Comparative Guide to Analogs of CAY10397: Potent Inhibitors of 15-Hydroxyprostaglandin Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known analogs of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting 15-PGDH, these compounds prevent the degradation of prostaglandins, particularly prostaglandin E2 (PGE2), leading to elevated localized levels of this key signaling molecule. This mechanism has shown significant therapeutic potential in promoting tissue regeneration and repair. This document outlines the performance of this compound and its analogs, supported by experimental data, detailed protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a derivative of sulphasalazine and functions as a competitive inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme is the primary catalyst in the biological inactivation of prostaglandins. By oxidizing the 15-hydroxyl group of prostaglandins to a 15-keto group, 15-PGDH significantly reduces their biological activity. The inhibition of 15-PGDH by this compound and its analogs effectively increases the half-life of prostaglandins like PGE2, thereby amplifying their local signaling effects. This has been demonstrated to be beneficial in various contexts, including hematopoietic recovery, and the regeneration of colon and liver tissues.[2][3][4]
Comparative Analysis of this compound Analogs
Several analogs of this compound have been developed and characterized, exhibiting a range of potencies. This section compares this compound with key analogs, including its parent compound Sulphasalazine, the early potent analog Ph CL 28A, the highly potent contemporary inhibitor SW033291, and a representative from the newer class of quinoxaline amides.
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and its analogs against 15-PGDH.
| Compound | Chemical Class | IC50 | Ki | Key Findings |
| Sulphasalazine | Salicylate-Sulfonamide Conjugate | ~50 µM | - | Parent compound with moderate inhibitory activity. |
| This compound | Azobenzene | ~10 µM | 110 nM | A more potent analog of sulphasalazine.[5] |
| Ph CL 28A | Azobenzene | 28 nM | 18.7 nM | A highly potent early analog, approximately 1000 times more active than sulphasalazine.[6] |
| SW033291 | Thienopyridine | 1.5 nM | 0.1 nM | An exceptionally potent and selective inhibitor with demonstrated in vivo efficacy in tissue regeneration.[2][3] |
| Quinoxaline Amide (Cpd 40) | Quinoxaline | <4 nM | - | Representative of a novel class of potent, orally bioavailable 15-PGDH inhibitors.[7] |
Signaling Pathway and Experimental Workflow
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Prostaglandin E2 Signaling Pathway Modulated by 15-PGDH Inhibition
Experimental Workflow for 15-PGDH Inhibition Assay
Experimental Protocols
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay
This protocol is a generalized procedure based on commonly used methods for determining the inhibitory activity of compounds against 15-PGDH.
Materials:
-
Purified recombinant human 15-PGDH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
PGE2 (Prostaglandin E2) substrate
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of 15-PGDH enzyme in assay buffer.
-
Prepare a working solution of NAD+ in assay buffer.
-
Prepare a working solution of PGE2 in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NAD+ solution
-
Test compound solution (or vehicle control)
-
15-PGDH enzyme solution
-
-
Include control wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the PGE2 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence resulting from the conversion of NAD+ to NADH at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 445 nm. Readings are typically taken kinetically over a period of 10-20 minutes at room temperature.[8]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The study of this compound and its analogs has led to the development of highly potent inhibitors of 15-PGDH. While this compound itself is a significant improvement over its parent compound, sulphasalazine, subsequent research has yielded compounds like SW033291 with nanomolar and even sub-nanomolar potency.[2][3] The emergence of orally bioavailable quinoxaline amides further expands the therapeutic potential of 15-PGDH inhibition.[7] These compounds serve as valuable research tools for elucidating the roles of prostaglandins in various physiological and pathological processes and hold promise for the development of novel regenerative therapies. The continued exploration of the structure-activity relationships of 15-PGDH inhibitors will be crucial for designing next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Inhibition of prostaglandin 15-hydroxydehydrogenase by sulphasalazine and a novel series of potent analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 4. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly potent inhibition of prostaglandin 15-hydroxydehydrogenase in-vitro and of prostaglandin inactivation in perfused lung by the new azobenzene analogue, Ph CL 28A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of CAY10397's Selectivity Profile: A Guide for Researchers
In the landscape of prostaglandin research, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has emerged as a critical therapeutic target. As the key enzyme responsible for the degradation and inactivation of prostaglandins, its inhibition can potentiate the signaling of these lipid mediators, offering therapeutic avenues for tissue regeneration and other physiological processes. This guide provides a comparative analysis of the selectivity profile of CAY10397, an early inhibitor of 15-PGDH, with a focus on its performance against more recently developed and potent alternatives.
Executive Summary
This compound is a known inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with a reported inhibitory constant (Ki) of 110 nM.[1] While it has served as a useful tool in prostaglandin research, newer compounds have been developed with significantly greater potency. This guide will compare this compound primarily with SW033291, a highly potent and selective 15-PGDH inhibitor with a Ki of 0.1 nM, representing a more than 1000-fold increase in potency.[2][3][4][5] This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a 15-PGDH inhibitor for their studies.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and a selection of alternative 15-PGDH inhibitors. The data clearly illustrates the evolution of inhibitor development, with newer compounds exhibiting nanomolar and even sub-nanomolar efficacy.
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | 15-PGDH | ~10 µM | 110 nM | [1] |
| SW033291 | 15-PGDH | 1.5 nM | 0.1 nM | [2][4][6] |
| (+)-SW209415 | 15-PGDH | 0.43 nM | - | [7] |
| ML148 | 15-PGDH | 56 nM | - | [3] |
| 15-PGDH-IN-1 | 15-PGDH | 3 nM | - | [3] |
| 15-PGDH-IN-2 | 15-PGDH | 0.274 nM | - | [3] |
| MF-DH-300 | 15-PGDH | 1.6 nM | - | [3] |
| HW201877 | 15-PGDH | 3.6 nM | - | [3] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Selectivity Profile
Experimental Protocols
The determination of inhibitory activity against 15-PGDH typically involves a fluorometric assay that monitors the production of NADH. The following is a generalized protocol based on commonly used methods.
15-PGDH Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human 15-PGDH.
-
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the increase in fluorescence resulting from the conversion of NAD+ to NADH during the oxidation of a prostaglandin substrate (e.g., PGE2).
-
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound, SW033291) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the 15-PGDH enzyme.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGE2 substrate and NAD+.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Prostaglandin E2 Signaling and Degradation Pathway
Caption: Prostaglandin E2 synthesis, signaling, and degradation pathway, highlighting the inhibitory action of this compound and SW033291 on 15-PGDH.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a 15-PGDH inhibitor.
Conclusion
This compound has been a valuable tool for studying the role of 15-PGDH. However, for researchers seeking highly potent and selective inhibition of this enzyme, newer compounds such as SW033291 and its analogs offer significant advantages. Their sub-nanomolar potency allows for greater confidence in on-target effects and provides a wider therapeutic window for in vivo studies. When selecting an inhibitor for 15-PGDH, it is crucial to consider the potency and selectivity profile in the context of the specific experimental goals. For applications requiring maximal potency and selectivity, the use of next-generation inhibitors is strongly recommended.
References
- 1. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 7. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: CAY10397 versus Non-Selective Prostaglandin Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between modulators of the prostaglandin pathway is critical. This guide provides a detailed comparison of CAY10397, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and traditional non-selective prostaglandin inhibitors, commonly known as non-steroidal anti-inflammatory drugs (NSAIDs).
At the heart of this comparison lies a fundamental divergence in their mechanism of action. While non-selective prostaglandin inhibitors block the synthesis of prostaglandins, this compound prevents their degradation, leading to distinct physiological outcomes. This guide will objectively present their comparative performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
Non-selective prostaglandin inhibitors, such as ibuprofen and diclofenac, exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[3][4] By blocking both isoforms, these drugs reduce the overall production of prostaglandins, thereby mitigating inflammation, pain, and fever.[1][5] However, the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.[1][6]
In stark contrast, this compound does not target the synthesis of prostaglandins. Instead, it inhibits 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism and inactivation of prostaglandins like PGE2.[7][8] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of endogenous prostaglandins.[8] This mechanism offers a novel approach to modulating prostaglandin signaling, with potential therapeutic applications in tissue regeneration and other physiological processes where sustained prostaglandin activity is beneficial.[9]
Signaling Pathway Overview
The following diagram illustrates the prostaglandin synthesis and degradation pathway, highlighting the distinct points of intervention for this compound and non-selective prostaglandin inhibitors.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific target by 50%. The tables below summarize the IC50 values for this compound against 15-PGDH and for several common non-selective prostaglandin inhibitors against COX-1 and COX-2.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (µM) |
| This compound | 15-PGDH | ~10 |
| Data sourced from Cayman Chemical product information.[8] |
Table 2: Inhibitory Potency of Non-Selective Prostaglandin Inhibitors (NSAIDs)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | 12 | 80 | 6.67 |
| Diclofenac | 0.076 | 0.026 | 0.34 |
| Indomethacin | 0.0090 | 0.31 | 34.44 |
| Piroxicam | 47 | 25 | 0.53 |
| Aspirin | 3.57 | 29.3 | 8.21 |
| Data compiled from various sources.[7][10] A lower selectivity ratio indicates higher selectivity for COX-2. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against 15-PGDH.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for 15-PGDH.
Principle: The activity of 15-PGDH is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in fluorescence. Inhibitors of 15-PGDH will prevent this increase in fluorescence.
Materials:
-
Human recombinant 15-PGDH enzyme
-
15-PGDH Assay Buffer
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the 15-PGDH enzyme, PGE2 substrate, NAD+, and serial dilutions of the test compound in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add the 15-PGDH enzyme solution to all wells except the background controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
-
Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm. Kinetic readings can be taken over a period of time.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2.
Objective: To determine the IC50 values of a non-selective prostaglandin inhibitor for both COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is determined by measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid. The inhibition of this production is quantified to determine the IC50 of the test compound.
Materials:
-
Purified COX-1 (e.g., from ovine) and recombinant COX-2 (e.g., human) enzymes
-
Assay Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid substrate
-
Test compound (NSAID) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for quantification
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-1 and COX-2 enzymes, arachidonic acid, heme, and serial dilutions of the NSAID in the assay buffer.
-
Assay Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the NSAID at various concentrations. Include control wells with no inhibitor and background wells with no enzyme.
-
Enzyme Addition: Add the respective COX enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a PGE2 EIA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each NSAID concentration compared to the control. Plot the percent inhibition against the log of the inhibitor concentration for both COX-1 and COX-2 to determine their respective IC50 values.[12]
Conclusion
This compound and non-selective prostaglandin inhibitors represent two distinct strategies for modulating the prostaglandin signaling pathway. Non-selective inhibitors act upstream by blocking the synthesis of prostaglandins, offering broad anti-inflammatory and analgesic effects but with a known risk of gastrointestinal side effects due to COX-1 inhibition. This compound, on the other hand, acts downstream by preventing the degradation of prostaglandins, thereby enhancing their local and temporal effects. This novel mechanism of action holds promise for therapeutic applications where augmenting endogenous prostaglandin signaling is desired, such as in promoting tissue repair and regeneration. The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic goal and the desired physiological outcome. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. ajmc.com [ajmc.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pnas.org [pnas.org]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to the 15-PGDH Inhibitor CAY10397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10397 with other commonly used inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins. By inhibiting 15-PGDH, these small molecules effectively increase the local concentration of prostaglandins, particularly Prostaglandin E2 (PGE2), a critical signaling molecule involved in tissue regeneration and other physiological processes. This guide offers a compilation of experimental data and detailed protocols to aid researchers in replicating and building upon published findings in the field.
Comparative Analysis of 15-PGDH Inhibitors
The selection of a 15-PGDH inhibitor for experimental studies is crucial and depends on factors such as potency, selectivity, and the specific experimental context (in vitro vs. in vivo). Below is a summary of key quantitative data for this compound and its alternatives.
| Compound | Target | Mechanism of Action | Potency (Kᵢ) | Potency (IC₅₀) |
| This compound | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Inhibition of PGE2 degradation | 110 nM | ~10 µM |
| SW033291 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Inhibition of PGE2 degradation | 0.1 nM | 1.5 nM |
| (+)-SW209415 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Inhibition of PGE2 degradation | Not explicitly stated, but noted as more potent than SW033291 | ~10 nM (EC₅₀ in cell-based assay) |
| ML148 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Inhibition of PGE2 degradation | Not explicitly stated | 19 nM, 56 nM |
Signaling Pathway and Experimental Workflow
The inhibition of 15-PGDH by this compound and its analogs directly impacts the prostaglandin signaling pathway, leading to enhanced tissue regeneration. The general experimental workflow to investigate these effects is also outlined below.
Independent Verification of CAY10397's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10397, a known inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with other molecules targeting the same enzyme. The information presented herein is collated from publicly available research to facilitate an informed understanding of this compound's mechanism of action and its standing relative to alternative compounds.
Executive Summary
This compound is established as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the degradation of prostaglandins. By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling activity of prostaglandins, particularly Prostaglandin E2 (PGE2). This mechanism has been leveraged in preclinical studies to explore its therapeutic potential. While the fundamental mechanism of this compound is well-documented by its suppliers, recent independent research has predominantly focused on validating this therapeutic strategy using newer compounds, most notably SW033291 and its analogs. This guide presents a comparative analysis of the available data to offer a comprehensive overview for researchers.
Mechanism of Action: 15-PGDH Inhibition
The primary mechanism of action for this compound is the inhibition of the 15-hydroxyprostaglandin dehydrogenase enzyme. This action prevents the conversion of biologically active prostaglandins to their inactive 15-keto metabolites. The resulting increase in local prostaglandin levels, particularly PGE2, enhances signaling through various prostaglandin receptors (EP1-4), which in turn can stimulate tissue regeneration and other physiological responses. Independent studies have validated this general mechanism, demonstrating that pharmacological inhibition of 15-PGDH can promote hematopoietic recovery, as well as regeneration of colon, liver, and cartilage tissues.
Caption: Signaling pathway of 15-PGDH inhibition by this compound.
Comparative Analysis of 15-PGDH Inhibitors
While this compound is a recognized inhibitor of 15-PGDH, a significant body of recent independent research has utilized SW033291 and its more soluble analog, (+)-SW209415, to investigate the therapeutic effects of 15-PGDH inhibition. The following table summarizes the available quantitative data for these compounds. It is important to note that direct head-to-head comparative studies in the same independent publication are scarce, and potency values can be assay-dependent.
| Compound | Type | Reported IC50/Kᵢ | Key Findings from Independent Studies |
| This compound | Small Molecule | ~10 µM (IC50) | Used in a murine colitis model to confirm the role of 15-PGDH in inflammation. |
| SW033291 | Small Molecule | ~0.1 nM (Kᵢ) | Extensively studied in models of hematopoietic recovery, colitis, liver regeneration, and muscle aging. |
| (+)-SW209415 | Small Molecule | ~10 nM (EC50 in cells) | A second-generation, more soluble inhibitor demonstrating efficacy in bone marrow transplant models. |
Experimental Protocols
The following is a representative protocol for an in vitro 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity assay, based on methodologies described by various suppliers. This protocol can be adapted to screen and characterize inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human 15-PGDH.
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in fluorescence.
Materials:
-
Recombinant Human 15-PGDH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
NAD+
-
Prostaglandin E2 (PGE2) substrate
-
Test inhibitor (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of recombinant human 15-PGDH in the assay buffer.
-
Prepare a substrate solution containing NAD+ and PGE2 in the assay buffer.
-
-
Assay Protocol:
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the 15-PGDH enzyme solution to all wells except the negative control and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of a 15-PGDH inhibitor.
Conclusion
This compound operates through the well-established mechanism of 15-PGDH inhibition, leading to an increase in prostaglandin levels. While this mechanism is sound and has been independently verified for the target class, the current body of peer-reviewed, independent research has largely shifted towards newer-generation inhibitors such as SW033291 for in-depth in vivo studies of tissue regeneration. Researchers considering this compound for their studies should be aware of the available data for these alternative compounds, which currently have more extensive validation in recent scientific literature. The provided experimental protocol offers a framework for independently verifying the inhibitory activity of this compound and for conducting comparative studies.
Safety Operating Guide
Proper Disposal of CAY10397: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling CAY10397, a selective 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and associated contaminated materials.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise in the manufacturer's Safety Data Sheet (SDS), this compound and any materials that have come into contact with it must be managed as hazardous chemical waste.[2] This precautionary measure is essential due to the compound's biological activity and to ensure full compliance with safety and environmental regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Storage of Waste: Waste should be stored in clearly labeled, sealed containers in a designated and secure satellite accumulation area within the laboratory.[3][5]
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding the compound's behavior and for making informed decisions on handling and disposal.
| Property | Value |
| Formal Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid |
| CAS Number | 78028-01-0 |
| Molecular Formula | C17H16N2O5 |
| Formula Weight | 328.3 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound.
-
Classify as Hazardous: All waste materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as hazardous chemical waste.[2][3]
-
Segregate at the Source: It is critical to collect this compound waste separately from non-hazardous materials to prevent accidental chemical reactions and ensure correct disposal.[2][6]
-
Solid Waste: Dispose of all contaminated solid materials, such as weigh paper, pipette tips, and gloves, in a designated hazardous solid chemical waste container.[3]
-
Liquid Waste: Any residual powder or unused stock solutions of this compound should be disposed of as liquid hazardous waste.[3]
-
Container Requirements: Waste containers must be in good condition, leak-proof, and constructed of a material compatible with the chemical waste.[2]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name "this compound" and any solvents present.[2]
-
Inventory Management: The generating laboratory is responsible for preparing a chemical inventory of the waste, which includes the names and concentrations of all substances in the container.[7]
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the institution's time limit for storage, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]
-
Prohibited Disposal Methods: Never dispose of this compound or any hazardous chemical waste down the sink or in the regular trash.[2][3][8]
Caption: Workflow for the proper disposal of this compound.
Spill Response Protocol
In the event of a spill, it should be treated as a significant incident.[3]
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institutional EHS department.
-
Follow Procedures: Adhere to the specific procedures established by your institution for hazardous chemical spills.[3]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most comprehensive guidance.[2][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solid, >98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nswai.org [nswai.org]
- 7. business-services.miami.edu [business-services.miami.edu]
- 8. brocku.ca [brocku.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling CAY10397
This guide provides immediate, essential safety, handling, and disposal information for CAY10397, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure safe laboratory operations and proper management of this chemical.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety practices.[1] One supplier, Sigma-Aldrich, recommends specific PPE.[2] A summary of recommended PPE is provided in the table below.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or aerosol inhalation.[2] |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. The SDS from Cayman Chemical notes that the glove material must be impermeable and resistant to the product.[1] |
| Respiratory | Type N95 (US) respirator | Recommended by one supplier to minimize inhalation of airborne particles.[2] The Cayman Chemical SDS states that breathing equipment is not required.[1] |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use this compound in a well-ventilated area.[1] Avoid direct contact with skin and eyes.[1] Standard precautionary measures for handling chemicals should be followed.[1]
-
Storage: Store the compound at -20°C for long-term stability.[2] Keep the container tightly sealed in a dry and well-ventilated place.
Disposal Plan:
As this compound is not classified as hazardous, disposal should follow standard procedures for non-hazardous chemical waste. However, always comply with local, state, and federal regulations.
-
Unused Material: If possible, use all of the material for its intended research purpose.
-
Container Disposal: Once empty, triple-rinse the container with an appropriate solvent. Dispose of the rinsed container in accordance with institutional guidelines for non-hazardous lab waste.
-
Waste Material: Collect any waste containing this compound in a designated, sealed, and properly labeled waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
